ThrRS-IN-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H30Cl2N6O5 |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-(1-oxo-2,3-dihydroisoindol-5-yl)phenyl]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C31H30Cl2N6O5/c1-16(40)28(34)30(43)38-26(19-4-2-3-17(9-19)18-5-6-21-20(10-18)13-36-29(21)42)14-35-27(41)7-8-39-15-37-25-12-24(33)23(32)11-22(25)31(39)44/h2-6,9-12,15-16,26,28,40H,7-8,13-14,34H2,1H3,(H,35,41)(H,36,42)(H,38,43)/t16-,26+,28+/m1/s1 |
InChI Key |
SXLUECWAPXFDGD-RKQBMHSKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of ThrRS-IN-3?
An In-depth Technical Guide to the Mechanisms of Threonyl-tRNA Synthetase Inhibitors
Introduction
Threonyl-tRNA synthetase (ThrRS) is a vital enzyme in protein biosynthesis, responsible for the specific attachment of the amino acid threonine to its cognate tRNA (tRNAThr). This process, known as aminoacylation, is a critical step in ensuring the fidelity of translation of the genetic code.[1][2][3] The essential role of ThrRS in all living organisms has made it an attractive target for the development of novel therapeutic agents, including antibacterial, antifungal, antimalarial, and anticancer drugs.[4][5] This guide provides a detailed overview of the mechanisms of action of various inhibitors targeting ThrRS, supported by experimental data and methodologies. While a specific compound designated "ThrRS-IN-3" was not identifiable in the public domain at the time of this writing, this document will focus on the well-characterized mechanisms of known ThrRS inhibitors, which would be applicable to any novel inhibitor of this enzyme.
The Catalytic Action of Threonyl-tRNA Synthetase
The aminoacylation reaction catalyzed by ThrRS occurs in a two-step process within the enzyme's active site.
-
Amino Acid Activation: Threonine and ATP bind to the active site. The enzyme then catalyzes the formation of a threonyl-adenylate (Thr-AMP) intermediate, with the release of pyrophosphate (PPi).
-
tRNA Charging: The activated threonine is subsequently transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of tRNAThr, forming threonyl-tRNAThr (Thr-tRNAThr) and releasing AMP.
This charged tRNA is then delivered to the ribosome for protein synthesis. To maintain high fidelity, ThrRS possesses an editing or proofreading domain to hydrolyze misacylated tRNAs, such as when serine is incorrectly attached to tRNAThr.
Below is a diagram illustrating the canonical two-step reaction of ThrRS.
Mechanisms of Action of ThrRS Inhibitors
ThrRS inhibitors can be classified based on their mode of action, primarily targeting different substrate-binding sites or inducing conformational changes that impair catalytic activity.
Substrate-Mimicking Inhibitors
A common strategy for enzyme inhibition is to design molecules that mimic the natural substrates.
-
Dual-Site Inhibitors: Some inhibitors are designed to simultaneously occupy the binding pockets for both the amino acid (threonine) and a portion of the tRNA molecule, specifically the terminal adenosine (A76). Compound 30d , for instance, was shown to bind to Salmonella enterica ThrRS (SeThrRS) by occupying both the L-threonine and the tRNAThr A76 nucleotide binding sites in an ATP-independent manner. This dual-site inhibitory mechanism is a novel approach compared to traditional inhibitors.
-
Triple-Site Inhibitors: A more recent and advanced approach involves the design of inhibitors that mimic all three substrates: L-threonine, ATP, and the terminal adenosine of tRNA. These inhibitors have demonstrated high potency, with compounds like 36j exhibiting an IC50 of 19 nM against SeThrRS. Co-crystal structures have confirmed that these inhibitors simultaneously occupy all three substrate-binding pockets.
The following diagram illustrates the different substrate-mimicking inhibition strategies.
Non-Competitive and Covalent Inhibitors
-
Non-Competitive Inhibition: The natural product borrelidin is a potent inhibitor of ThrRS and exhibits antimalarial activity. It acts as a non-competitive inhibitor with respect to threonine, binding to a hydrophobic pocket near the active site. This binding is thought to induce a conformational change that prevents the proper binding or catalysis of the substrates.
-
Covalent Inhibition: Obafluorin , another natural product, has been identified as the first covalent inhibitor of an aminoacyl-tRNA synthetase. It forms a covalent bond with a tyrosine residue (Tyr462 in E. coli ThrRS) within the active site. The β-lactone ring of obafluorin opens upon binding, and the resulting structure sterically hinders the binding of all three substrates: L-threonine, ATP, and tRNA.
Quantitative Data for Representative ThrRS Inhibitors
The potency of ThrRS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). The following table summarizes publicly available data for some well-characterized inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 | Kd | Notes | Reference |
| Borrelidin | Plasmodium falciparum | 0.97 nM | - | Potent antimalarial activity. | |
| Compound 30d | Salmonella enterica ThrRS | 1.4 µM | - | Dual-site inhibitor. | |
| Compound 36j | Salmonella enterica ThrRS | 19 nM | 35.4 nM | Triple-site inhibitor. | |
| BC196 | Plasmodium falciparum | - | - | Borrelidin analog with antimalarial activity. | |
| BC220 | Plasmodium falciparum | - | - | Borrelidin analog with in vivo potency similar to chloroquine. |
Experimental Protocols for Characterizing ThrRS Inhibitors
The mechanism of action and potency of ThrRS inhibitors are determined through a series of biochemical and biophysical assays.
Aminoacylation Assay
This is the primary assay to determine the inhibitory effect on the overall enzymatic reaction.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.
-
Enzyme and Inhibitor: Add a known concentration of purified ThrRS enzyme and varying concentrations of the inhibitor to the reaction mixture. Incubate for a defined period to allow for binding.
-
Initiation of Reaction: Start the reaction by adding a mixture of L-threonine (including a radiolabeled version, e.g., [3H]L-threonine) and tRNAThr.
-
Quenching and Precipitation: After a specific time, stop the reaction by adding a quenching solution (e.g., trichloroacetic acid, TCA). This also precipitates the tRNA.
-
Quantification: Collect the precipitated tRNA on a filter, wash to remove unincorporated radiolabeled threonine, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
The workflow for a typical aminoacylation assay is depicted below.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the interaction between the inhibitor and the enzyme.
-
Sample Preparation: The purified ThrRS enzyme is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.
-
Titration: The inhibitor is injected in small aliquots into the sample cell containing the enzyme.
-
Heat Measurement: The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
X-ray Crystallography
This technique provides high-resolution structural information on how an inhibitor binds to the enzyme.
-
Crystallization: The ThrRS enzyme is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the enzyme.
-
Data Collection: The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data are processed to determine the three-dimensional structure of the enzyme-inhibitor complex. This reveals the precise binding mode and interactions of the inhibitor with the amino acid residues of the enzyme.
Cellular Effects of ThrRS Inhibition
Inhibition of ThrRS leads to a depletion of the cellular pool of charged Thr-tRNAThr. This has several downstream consequences:
-
Inhibition of Protein Synthesis: The lack of available Thr-tRNAThr for the ribosome leads to a global shutdown of protein synthesis, ultimately causing cell growth arrest or cell death.
-
Impairment of Ribosome-Associated Quality Control (RQC): In some organisms, Thr-tRNAThr is involved in the RQC pathway, which helps to degrade truncated polypeptides from stalled ribosomes. Inhibition of ThrRS can therefore impair this quality control mechanism.
-
Non-Canonical Functions: Some aminoacyl-tRNA synthetases have non-canonical functions, such as regulating the translation of specific mRNAs. For example, yeast ThrRS has been shown to bind to the mRNA of a subunit of RNA polymerase III, potentially regulating its translation and thereby affecting cellular tRNA levels. Inhibition of ThrRS could disrupt these regulatory roles.
Conclusion
Threonyl-tRNA synthetase is a well-validated target for the development of new therapeutics. A diverse range of inhibitors with different mechanisms of action have been discovered, from competitive substrate mimics to allosteric and covalent binders. The continued exploration of novel inhibitory mechanisms, such as dual- and triple-site inhibition, offers promising avenues for the development of highly potent and selective drugs. A thorough understanding of the biochemical and cellular consequences of ThrRS inhibition, as detailed in this guide, is essential for the successful design and development of these next-generation therapeutic agents.
References
- 1. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
The Discovery and Synthesis of ThrRS-IN-3: A Potent Triple-Site Inhibitor of Threonyl-tRNA Synthetase
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis, has emerged as a promising target for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the discovery and synthesis of ThrRS-IN-3 (also identified as compound 36j), a highly potent inhibitor of Salmonella enterica ThrRS (SeThrRS). This compound distinguishes itself as a first-in-class, triple-site inhibitor, concurrently occupying the binding sites for L-threonine, ATP, and the tRNAThr. This unique mechanism of action contributes to its significant inhibitory potency and antibacterial potential. This document details the synthetic pathway, quantitative inhibitory data, and the specific experimental protocols for the characterization of this compound, offering a comprehensive resource for researchers in the fields of medicinal chemistry and antibacterial drug discovery.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes responsible for the faithful translation of the genetic code during protein synthesis. Their essential role in bacterial viability and the presence of structural differences between bacterial and human orthologs make them attractive targets for the development of selective inhibitors. Threonyl-tRNA synthetase (ThrRS) catalyzes the attachment of L-threonine to its cognate tRNAThr, a critical step in protein biosynthesis. Inhibition of this process leads to the cessation of protein production and subsequent bacterial cell death.
This compound was identified as a potent inhibitor of S. enterica ThrRS through a structure-based drug design approach. This guide will elaborate on the discovery, multi-step synthesis, and biological evaluation of this promising antibacterial compound.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds was evaluated against S. enterica ThrRS. The key quantitative data, including the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and minimum inhibitory concentrations (MIC) against various bacterial strains, are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound against S. enterica ThrRS
| Compound | IC50 (nM)[1] | Kd (nM)[1] |
| This compound (36j) | 19 | 34, 35.4 |
Table 2: Antibacterial Activity of Related ThrRS Inhibitors
| Compound | Target Bacteria | MIC (μg/mL)[1] |
| 36b | [Specify bacteria if known] | 2-8 |
| 36k | [Specify bacteria if known] | 2-8 |
| 36l | [Specify bacteria if known] | 2-8 |
Synthesis Pathway of this compound (Compound 36j)
The synthesis of this compound is a multi-step process involving the formation of key intermediates. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Synthesis Scheme
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis
The synthesis of this compound (compound 36j) was achieved through a convergent synthesis strategy. The following protocol is a generalized representation based on the synthesis of related compounds in the primary literature.
Step 1: Synthesis of the Benzamide Intermediate (Intermediate A)
-
To a solution of the corresponding benzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., diisopropylethylamine).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine component and continue stirring at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution, a basic aqueous solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the benzamide intermediate.
Step 2: Synthesis of the Amidine Moiety (Intermediate B)
-
Treat the corresponding nitrile with a solution of lithium bis(trimethylsilyl)amide in an anhydrous solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude amidine intermediate, which may be used in the next step without further purification.
Step 3: Coupling and Final Product Formation (this compound)
-
Combine the benzamide intermediate (Intermediate A) and the amidine moiety (Intermediate B) in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).
Mechanism of Action: Triple-Site Inhibition
This compound exhibits a novel mechanism of action by simultaneously occupying three critical substrate-binding sites within the active site of ThrRS: the L-threonine binding site, the ATP binding site, and the tRNAThr binding pocket. This triple-site inhibition effectively blocks the aminoacylation reaction at multiple points, leading to potent inhibition of the enzyme.
Caption: Triple-site inhibition mechanism of this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
SeThrRS Inhibition Assay (IC50 Determination)
-
Protein Expression and Purification: The gene encoding for S. enterica ThrRS is cloned into an expression vector and transformed into a suitable E. coli strain. The protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Assay Principle: The assay measures the aminoacylation of tRNAThr by SeThrRS. The inhibition is quantified by measuring the amount of radiolabeled L-threonine incorporated into the tRNA.
-
Procedure: a. Prepare a reaction mixture containing assay buffer (e.g., HEPES, pH 7.5, MgCl2, KCl, DTT), ATP, radiolabeled L-threonine, and tRNAThr. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding purified SeThrRS enzyme. d. Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time. e. Stop the reaction by precipitating the tRNA using trichloroacetic acid (TCA). f. Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled L-threonine. g. Measure the radioactivity of the filter membrane using a scintillation counter. h. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (Kd Determination)
-
Principle: Isothermal titration calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand (this compound) to a macromolecule (SeThrRS), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
Procedure: a. Prepare solutions of purified SeThrRS and this compound in the same buffer (e.g., HEPES, pH 7.5, containing a small percentage of DMSO to ensure inhibitor solubility). b. Load the SeThrRS solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe. c. Perform a series of injections of the inhibitor solution into the protein solution while monitoring the heat change. d. Integrate the heat pulses to generate a binding isotherm. e. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
-
Procedure: a. Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). b. Prepare a standardized inoculum of the test bacteria (e.g., S. enterica) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only). d. Incubate the plate at 37 °C for 18-24 hours. e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.
Conclusion
This compound represents a significant advancement in the development of inhibitors targeting aminoacyl-tRNA synthetases. Its novel triple-site binding mechanism provides a strong foundation for the design of future antibacterial agents with improved potency and a reduced likelihood of resistance development. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and build upon this promising class of inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis, represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of ThrRS-IN-3 (also known as compound 36j), a highly potent, triple-site inhibitor of Salmonella enterica Threonyl-tRNA Synthetase (SeThrRS). This document details the primary biochemical targets of this compound, its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. The information presented is intended to support further research and development efforts in the field of antimicrobial drug discovery.
Introduction to this compound
This compound is a rationally designed, synthetic molecule that represents a new class of aminoacyl-tRNA synthetase (aaRS) inhibitors.[1] Unlike traditional inhibitors that typically target one or two substrate binding sites, this compound is the first reported inhibitor to simultaneously occupy all three substrate-binding pockets of ThrRS: the L-threonine binding site, the ATP binding site, and the tRNA acceptor stem binding site.[1] This novel triple-site inhibitory mechanism contributes to its high potency and presents a new strategy for designing aaRS-based therapeutics.[1]
Primary Biochemical Target and Mechanism of Action
The primary biochemical target of this compound is Threonyl-tRNA Synthetase (ThrRS) . Specifically, it has been extensively characterized against ThrRS from Salmonella enterica (SeThrRS).
The mechanism of action of this compound is competitive inhibition with respect to all three substrates of ThrRS: L-threonine, ATP, and tRNAThr.[1] Co-crystal structures of SeThrRS in complex with this compound (PDB ID: 7WM7) have unambiguously confirmed its triple-site binding mode, mimicking the binding of the substrates.[2] This simultaneous occupation of the three key binding sites effectively blocks the aminoacylation reaction, thereby inhibiting protein synthesis and leading to its antibacterial effect.
Signaling Pathway and Inhibition Mechanism
Caption: Inhibition of the ThrRS catalytic cycle by this compound.
Quantitative Data
The inhibitory potency of this compound against Salmonella enterica ThrRS (SeThrRS) has been determined through various biochemical assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 19 nM | Salmonella enterica ThrRS (SeThrRS) | |
| Kd | 34 nM | Salmonella enterica ThrRS (SeThrRS) | |
| Kd | 35.4 nM | Salmonella enterica ThrRS (SeThrRS) |
Additionally, related compounds from the same study (36b, 36k, and 36l) demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2-8 μg/mL against tested bacterial strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Protein Expression and Purification of SeThrRS
A detailed protocol for obtaining purified SeThrRS is essential for subsequent biochemical and structural studies.
Caption: Workflow for the expression and purification of SeThrRS.
In Vitro Aminoacylation Assay (IC50 Determination)
The inhibitory activity of this compound was determined by measuring the aminoacylation of tRNAThr.
-
Principle: The assay measures the amount of radiolabeled L-threonine transferred to its cognate tRNA in the presence of ThrRS and ATP. The reduction in the amount of charged tRNA in the presence of the inhibitor is used to calculate the IC50 value.
-
Reaction Mixture:
-
HEPES buffer (pH 7.5)
-
MgCl2
-
DTT
-
ATP
-
Total E. coli tRNA
-
[14C]-L-threonine
-
Purified SeThrRS enzyme
-
Varying concentrations of this compound
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a specified temperature (e.g., 37°C) for a set time.
-
The reaction is quenched by spotting aliquots onto filter paper saturated with trichloroacetic acid (TCA).
-
The filter paper is washed with TCA to remove unincorporated radiolabeled amino acid.
-
The radioactivity retained on the filter paper, corresponding to the charged tRNA, is measured by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) (Kd Determination)
The binding affinity (Kd) of this compound to SeThrRS was determined using ITC.
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).
-
Procedure:
-
A solution of purified SeThrRS is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
A series of small injections of the inhibitor solution are made into the enzyme solution.
-
The heat change associated with each injection is measured.
-
The data are integrated and plotted as heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd.
-
X-ray Crystallography
The co-crystal structure of SeThrRS in complex with this compound was determined to elucidate the binding mode.
-
Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional atomic coordinates of the complex.
-
Procedure:
-
Purified SeThrRS is co-crystallized with this compound using a suitable crystallization method (e.g., hanging drop vapor diffusion).
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known ThrRS structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
Conclusion
This compound is a pioneering triple-site inhibitor of Threonyl-tRNA Synthetase with high potency against the enzyme from Salmonella enterica. Its unique mechanism of action, involving the simultaneous occupation of the L-threonine, ATP, and tRNA binding sites, provides a strong rationale for its efficacy and serves as a blueprint for the design of next-generation aaRS inhibitors. The detailed biochemical and structural data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds in the fight against bacterial infections.
References
Structural Analysis of Inhibitor Binding to Threonyl-tRNA Synthetase: A Technical Guide Focused on the Covalent Inhibitor Obafluorin
Disclaimer: Initial searches for a specific inhibitor designated "ThrRS-IN-3" did not yield any publicly available scientific literature. Therefore, this guide will focus on a well-characterized covalent inhibitor of Threonyl-tRNA Synthetase (ThrRS), Obafluorin (OB) , to provide an in-depth technical overview of the structural and biochemical analysis of inhibitor binding. The principles and methodologies described herein are broadly applicable to the study of other ThrRS inhibitors.
Introduction
Threonyl-tRNA synthetase (ThrRS) is a vital enzyme in protein biosynthesis, responsible for the specific attachment of threonine to its cognate tRNA. This crucial role makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Understanding the precise molecular interactions between inhibitors and ThrRS is paramount for structure-based drug design and optimization. This guide provides a comprehensive overview of the structural analysis of Obafluorin, a natural product that acts as a potent covalent inhibitor of bacterial ThrRS.[1]
Obafluorin, produced by Pseudomonas fluorescens, possesses a unique β-lactone ring that covalently modifies a key tyrosine residue within the active site of ThrRS.[1] This guide will detail the experimental protocols used to elucidate this mechanism, present the quantitative data characterizing the binding affinity, and visualize the experimental workflows and the mechanism of inhibition.
Quantitative Analysis of Obafluorin Binding to ThrRS
The interaction between Obafluorin and ThrRS has been characterized using various biochemical and biophysical assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Species | Method | Reference |
| IC50 | 1.4 µM | Salmonella enterica ThrRS (SeThrRS) | Enzyme Inhibition Assay | [2] |
| Kd | ~35 nM | Salmonella enterica ThrRS | Isothermal Titration Calorimetry (ITC) | [1] |
| ΔTm (ThrRS_WT + OB) | +34.8 °C | E. coli ThrRS | Thermal Shift Assay (TSA) | [1] |
| ΔTm (ThrRS_WT + 36j)* | +32.1 °C | E. coli ThrRS | Thermal Shift Assay (TSA) |
*Compound 36j is a potent non-covalent inhibitor used as a positive control.
Experimental Protocols
X-ray Crystallography of the ThrRS-Obafluorin Complex
To elucidate the structural basis of inhibition, the co-crystal structure of E. coli ThrRS (a fragment containing the catalytic and anticodon-binding domains, residues 242–642) in complex with Obafluorin was determined.
Methodology:
-
Protein Expression and Purification: The E. coli ThrRS fragment (residues 242-642) is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified ThrRS is co-crystallized with Obafluorin. The crystals of the complex are grown using the hanging drop vapor diffusion method at a specific temperature (e.g., 20°C). A typical crystallization condition involves mixing the protein-inhibitor solution with a reservoir solution containing a precipitant (e.g., PEG 3350), a buffer (e.g., MES pH 6.5), and a salt (e.g., ammonium sulfate).
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved by molecular replacement using a previously determined structure of ThrRS as a search model. The final structure is refined to a high resolution (e.g., 2.5 Å).
Thermal Shift Assay (TSA)
TSA is utilized to assess the stabilization of ThrRS upon inhibitor binding.
Methodology:
-
Reaction Setup: The assay is performed in a 96-well plate format. Each well contains the purified ThrRS protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor (Obafluorin) or a control compound in a suitable buffer.
-
Thermal Denaturation: The plate is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Data Analysis: The fluorescence intensity is monitored as a function of temperature. The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined by analyzing the sigmoidal melting curve. An increase in Tm in the presence of the inhibitor indicates target engagement and stabilization.
Enzyme Inhibition Assay
The inhibitory potency of Obafluorin against ThrRS is determined by measuring the enzyme's aminoacylation activity.
Methodology:
-
Reaction Mixture: The reaction is typically carried out in a buffer containing purified ThrRS, ATP, L-threonine, and radiolabeled tRNAThr.
-
Inhibition: Varying concentrations of the inhibitor (Obafluorin) are added to the reaction mixture.
-
Quantification of Aminoacylation: The reaction is incubated for a specific time, and the amount of radiolabeled Thr-tRNAThr formed is quantified. This can be done by precipitating the tRNA, filtering, and measuring the radioactivity using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Structural and Biochemical Analysis
Caption: Experimental workflow for the analysis of ThrRS-inhibitor binding.
Mechanism of Covalent Inhibition of ThrRS by Obafluorin
Caption: Covalent inhibition mechanism of ThrRS by Obafluorin.
Conclusion
The structural and biochemical analysis of Obafluorin's interaction with ThrRS provides a detailed blueprint for its mechanism of action. The covalent modification of a key tyrosine residue in the active site, as revealed by X-ray crystallography, explains its potent inhibitory activity. The methodologies and findings presented in this guide serve as a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel ThrRS inhibitors. The integrated approach of structural biology, biophysics, and enzymology is crucial for advancing our understanding of enzyme-inhibitor interactions and for the rational design of new therapeutic agents.
References
Technical Guide: In Vitro Characterization of a Novel Threonyl-tRNA Synthetase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "ThrRS-IN-3" is not available in the public domain as of the last update. This document therefore serves as a comprehensive technical guide and template for the in vitro characterization of a novel, hypothetical inhibitor of Threonyl-tRNA Synthetase (ThrRS), hereafter referred to as "the inhibitor". The methodologies and data presented are based on established principles for the characterization of aminoacyl-tRNA synthetase inhibitors.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis.[1][2][3] Threonyl-tRNA synthetase (ThrRS) specifically ensures the fidelity of charging tRNAThr with threonine.[4] Due to their vital role, aaRSs are attractive targets for the development of novel antimicrobial and therapeutic agents.[5] This guide outlines a comprehensive strategy for the in vitro characterization of a novel ThrRS inhibitor, covering its biochemical potency, binding affinity, mechanism of action, and cellular activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for evaluating the in vitro profile of a novel ThrRS inhibitor.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | Description | Value |
| IC50 (Aminoacylation) | Concentration of the inhibitor that reduces the enzyme activity by 50% in the aminoacylation assay. | e.g., 150 nM |
| IC50 (ATP-PPi Exchange) | Concentration of the inhibitor that reduces the enzyme activity by 50% in the ATP-PPi exchange assay. | e.g., 180 nM |
| Ki | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | e.g., 75 nM |
| Kd | Dissociation constant, a measure of binding affinity. | e.g., 90 nM |
| ΔTm (Thermal Shift) | Change in the melting temperature of ThrRS upon inhibitor binding. | e.g., +8.5 °C |
Table 2: Enzyme Inhibition Kinetics
| Substrate | Mode of Inhibition | Km (µM) | Vmax (µmol/min/mg) |
| Threonine | Competitive | e.g., 5.2 (apparent) | e.g., 1.2 (no change) |
| ATP | Non-competitive | e.g., 25 (no change) | e.g., 0.6 (apparent) |
| tRNAThr | Uncompetitive | e.g., 0.8 (apparent) | e.g., 0.7 (apparent) |
Table 3: Cellular Activity
| Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) |
| e.g., Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | e.g., 1.2 µg/mL | N/A | N/A |
| e.g., HEK293 | Cell Viability (MTT/XTT) | N/A | e.g., > 50 µM | > 40 |
Experimental Protocols
Recombinant ThrRS Expression and Purification
-
Cloning and Mutagenesis: The gene encoding the target ThrRS (e.g., from E. coli) is cloned into an expression vector, such as pET28a, often with an N-terminal His-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., Rosetta pLysS). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 37°C.
-
Purification: Cells are harvested, lysed, and the protein is purified from the soluble fraction using Nickel-NTA affinity chromatography. The purified protein is then dialyzed and stored in an appropriate buffer at -80°C.
Aminoacylation Assay
This assay measures the transfer of a radiolabeled amino acid to its cognate tRNA, which is the final step of the synthetase reaction.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), MgCl2, DTT, ATP, radiolabeled threonine (e.g., [3H]-Thr), total tRNA, and the purified ThrRS enzyme.
-
Inhibition Assay: The inhibitor, at varying concentrations, is pre-incubated with the enzyme before initiating the reaction by adding the substrates.
-
Quantification: The reaction is quenched at different time points by spotting the mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA). The radioactivity incorporated into the tRNA is measured using a scintillation counter.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi).
-
Reaction Mixture: The reaction is carried out in a buffer containing ATP, the cognate amino acid (threonine), [32P]-labeled PPi, and the ThrRS enzyme.
-
Principle: The reverse reaction, where [32P]-PPi is incorporated into ATP, is measured.
-
Quantification: The reaction is stopped, and the resulting [32P]-ATP is separated from the free [32P]-PPi, typically by charcoal binding or thin-layer chromatography (TLC), and quantified.
-
Data Analysis: Similar to the aminoacylation assay, IC50 values are determined from the dose-response curve of the inhibitor.
Enzyme Kinetics and Mechanism of Inhibition
To determine the mechanism of inhibition with respect to each substrate (threonine, ATP, and tRNAThr), aminoacylation assays are performed by varying the concentration of one substrate while keeping the others constant, in the presence of different fixed concentrations of the inhibitor.
-
Procedure: A matrix of experiments is set up where, for example, the concentration of threonine is varied while ATP and tRNAThr concentrations are held constant and saturating. This is repeated for different inhibitor concentrations.
-
Data Analysis: The data are plotted using a Lineweaver-Burk or Michaelis-Menten plot. Changes in the apparent Km and Vmax values in the presence of the inhibitor reveal the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Thermal Shift Assay (TSA)
TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates direct binding of the inhibitor to the protein.
-
Procedure: The ThrRS enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The inhibitor is added to the mixture.
-
Measurement: The fluorescence is monitored as the temperature is gradually increased in a real-time PCR instrument.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor is calculated.
Visualizations
Experimental Workflow
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic hyper-resistance in a class I aminoacyl-tRNA synthetase with altered active site signature motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Borrelidin: A Technical Guide to a Potent Threonyl-tRNA Synthetase Inhibitor with Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Borrelidin, a macrolide antibiotic that acts as a potent and selective inhibitor of threonyl-tRNA synthetase (ThrRS). Borrelidin has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and parasites, and has also been investigated for its anti-angiogenic and anti-cancer properties. This document details the mechanism of action of Borrelidin, summarizes its in vitro and in vivo efficacy, provides an overview of key experimental methodologies for its study, and outlines the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting aminoacyl-tRNA synthetases.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel drug targets and therapeutic agents. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes responsible for charging tRNAs with their cognate amino acids during protein synthesis, represent a promising class of targets for antimicrobial drug development. Threonyl-tRNA synthetase (ThrRS) is a critical enzyme in this pathway, and its inhibition leads to the cessation of protein synthesis and subsequent cell death.
Borrelidin is a naturally occurring 18-membered macrolide antibiotic that has been identified as a potent inhibitor of ThrRS.[1] It exhibits a broad spectrum of biological activities, including antibacterial, antimalarial, and anti-angiogenic effects.[1] This guide provides an in-depth look at the technical aspects of Borrelidin as a potential antimicrobial agent.
Mechanism of Action
Borrelidin exerts its antimicrobial effect by targeting and inhibiting threonyl-tRNA synthetase (ThrRS).[1] Its mechanism of action involves several key steps:
-
Inhibition of ThrRS: Borrelidin binds to a pocket on ThrRS that is adjacent to the active site.[2] This binding is non-competitive with respect to threonine and is thought to induce a conformational change in the enzyme that blocks the release of the threonyl-adenylate intermediate (Thr-AMP) and pyrophosphate (PPi).[2] This effectively halts the aminoacylation process.
-
Induction of the Stringent Response: The inhibition of ThrRS leads to an accumulation of uncharged tRNAThr within the cell. This triggers the stringent response, a global reprogramming of bacterial metabolism in response to amino acid starvation.
-
Activation of Stress-Responsive Pathways: In eukaryotic cells, the accumulation of uncharged tRNAs activates the General Control Nonderepressible 2 (GCN2) kinase stress-responsive pathway. This pathway is a key sensor of amino acid deprivation and its activation can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Borrelidin has been shown to induce apoptosis in various cell types. In endothelial cells, this is mediated through the activation of the caspase-8 and caspase-3 signaling pathways.
The following diagram illustrates the primary mechanism of action of Borrelidin:
Caption: Mechanism of Borrelidin Action.
Quantitative Data
The antimicrobial and cytotoxic activities of Borrelidin have been quantified in various studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Activity of Borrelidin
| Target Organism/Cell Line | Assay Type | Value | Reference |
| Plasmodium falciparum | IC50 | 0.97 nM | |
| Human Acute Lymphoblastic Leukemia (ALL) cell lines | IC50 | 50 ng/mL | |
| Human cells | IC50 | 345 nM | |
| Clostridium perfringens | MIC | Not Specified | |
| Aeromonas hydrophila | MIC | Not Specified | |
| Staphylococcus aureus | MIC | Not Specified | |
| Listeria monocytogenes | MIC | Not Specified | |
| Yersinia enterocolitica | MIC | Not Specified | |
| Salmonella enterica | MIC | Not Specified |
Table 2: In Vivo Efficacy of Borrelidin
| Animal Model | Pathogen | Dose | Outcome | Reference |
| Mice | Plasmodium yoelii 17XL | 0.25 mg/kg/day | Cured lethal malaria infection |
Experimental Protocols
This section outlines the general methodologies used to evaluate the antimicrobial properties of Borrelidin.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of Borrelidin against various microorganisms can be determined using standard methods such as broth microdilution or agar dilution.
A. Broth Microdilution Method (General Protocol)
-
Preparation of Borrelidin Stock Solution: Dissolve Borrelidin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the Borrelidin stock solution in appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the Borrelidin dilutions. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of Borrelidin that completely inhibits visible growth of the microorganism.
Threonyl-tRNA Synthetase (ThrRS) Enzyme Inhibition Assay
The inhibitory activity of Borrelidin against ThrRS can be measured by monitoring the aminoacylation of tRNAThr.
A. Aminoacylation Assay (General Protocol)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl2, radiolabeled L-threonine (e.g., [14C]L-threonine), and purified ThrRS enzyme.
-
Inhibitor Addition: Add varying concentrations of Borrelidin to the reaction mixture and pre-incubate for a defined period.
-
Initiation of Reaction: Initiate the aminoacylation reaction by adding purified tRNAThr.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Reaction Quenching and Precipitation: Stop the reaction by adding a solution to precipitate the tRNA (e.g., cold trichloroacetic acid).
-
Quantification: Filter the precipitate and measure the amount of incorporated radiolabeled threonine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each Borrelidin concentration and determine the IC50 value.
In Vivo Efficacy Studies
The antimicrobial efficacy of Borrelidin in a living organism can be assessed using animal models of infection.
A. Murine Model of Malaria (General Protocol)
-
Infection: Infect mice with a lethal strain of a rodent malaria parasite, such as Plasmodium yoelii 17XL.
-
Drug Administration: Administer Borrelidin to the infected mice at various doses and schedules (e.g., intraperitoneally once daily for four consecutive days). Include a vehicle control group and a positive control group treated with a known antimalarial drug (e.g., chloroquine).
-
Monitoring: Monitor the mice daily for parasitemia (by examining blood smears) and survival.
-
Efficacy Assessment: Evaluate the efficacy of Borrelidin based on the reduction in parasitemia and the increase in survival rate compared to the control groups. The effective dose (e.g., ED90) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by Borrelidin and a general workflow for its investigation as an antimicrobial agent.
Caption: Borrelidin Signaling Pathways.
Caption: Borrelidin Research Workflow.
Conclusion
Borrelidin represents a promising scaffold for the development of novel antimicrobial agents targeting threonyl-tRNA synthetase. Its potent activity against a range of pathogens, coupled with a well-defined mechanism of action, makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of Borrelidin's properties and the methodologies for its study. Further research into its spectrum of activity, pharmacokinetic and pharmacodynamic properties, and potential for resistance development is warranted to fully elucidate its therapeutic potential. The exploration of Borrelidin and other aaRS inhibitors will undoubtedly contribute to the arsenal of next-generation antimicrobial therapies.
References
A Technical Guide to the Selectivity Profiling of Threonyl-tRNA Synthetase (ThrRS) Inhibitors
Disclaimer: No publicly available information was found for a compound specifically named "ThrRS-IN-3." This name may refer to an internal or otherwise unpublished compound. This guide therefore provides a comprehensive overview of the principles and methods for assessing the selectivity profile of Threonyl-tRNA Synthetase (ThrRS) inhibitors, using publicly available information on representative compounds and general assay methodologies.
Introduction to Threonyl-tRNA Synthetase as a Therapeutic Target
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of threonine to its cognate tRNA. This function is vital for the accurate translation of the genetic code.[1] The essential nature of ThrRS in both prokaryotes and eukaryotes has made it an attractive target for the development of novel therapeutics, including antibiotics, immunosuppressants, and anti-angiogenic agents.[1][2]
Inhibitors of ThrRS can disrupt protein synthesis, leading to cell growth inhibition or apoptosis.[3] However, for a ThrRS inhibitor to be a viable therapeutic agent, it must exhibit a high degree of selectivity for its intended target over other cellular proteins, particularly other aminoacyl-tRNA synthetases and protein kinases, to minimize off-target effects and potential toxicity.[4] This guide outlines the key experimental approaches for determining the selectivity profile of a novel ThrRS inhibitor.
Data Presentation: Quantifying Inhibitor Selectivity
A critical aspect of characterizing a new inhibitor is to quantify its activity against the primary target and a broad range of potential off-targets. This data is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
Illustrative Kinase Selectivity Profile
Protein kinases are a major class of off-targets for many small molecule inhibitors due to the structural similarity of their ATP-binding sites. A comprehensive kinase screen is therefore essential. The data below is illustrative of how the selectivity of a hypothetical ThrRS inhibitor might be presented.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ThrRS |
| ThrRS (Target) | 10 | 1 |
| Kinase A | > 10,000 | > 1,000 |
| Kinase B | 1,200 | 120 |
| Kinase C | 8,500 | 850 |
| Kinase D | > 10,000 | > 1,000 |
| ... | ... | ... |
| Kinase Z | 5,300 | 530 |
Illustrative Aminoacyl-tRNA Synthetase Selectivity Panel
Selectivity against other human aminoacyl-tRNA synthetases (aaRSs) is also crucial to ensure the inhibitor does not cause widespread disruption of protein synthesis.
| aaRS Target | IC50 (nM) | Fold Selectivity vs. ThrRS |
| ThrRS (Target) | 10 | 1 |
| AlaRS | > 10,000 | > 1,000 |
| CysRS | > 10,000 | > 1,000 |
| AspRS | 9,800 | 980 |
| GluRS | > 10,000 | > 1,000 |
| ... | ... | ... |
| TyrRS | > 10,000 | > 1,000 |
Experimental Protocols
Detailed and robust experimental protocols are necessary to generate high-quality selectivity data. Below are methodologies for key assays used in the characterization of ThrRS inhibitors.
Biochemical ThrRS Inhibition Assay
This assay quantifies the ability of a compound to inhibit the aminoacylation activity of purified ThrRS. A common method measures the incorporation of a radiolabeled amino acid into its cognate tRNA.
Materials:
-
Purified recombinant human ThrRS
-
Human tRNAThr
-
L-Threonine
-
[3H]-L-Threonine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation fluid
-
Filter plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, ATP, L-Threonine, [³H]-L-Threonine, and tRNAThr.
-
Inhibitor Addition: Add the test inhibitor dilutions to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Add purified ThrRS enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., cold 10% trichloroacetic acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with cold 5% trichloroacetic acid to remove unincorporated [³H]-L-Threonine.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biochemical ThrRS Inhibition Assay Workflow
Kinome-Wide Selectivity Profiling (KinomeScan™)
To assess selectivity against a broad range of kinases, a competitive binding assay platform such as KINOMEscan™ is commonly employed. This method does not measure enzymatic activity but rather the ability of a compound to displace a ligand from the kinase active site.
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound is incubated with the kinase and ligand-beads. The amount of kinase bound to the beads is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Procedure (Simplified):
-
Compound Submission: The test compound is provided to a specialized vendor (e.g., Eurofins DiscoverX).
-
Assay Execution: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., over 450).
-
Data Reporting: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor.
-
Follow-up: For significant "hits," a Kd (dissociation constant) can be determined by running a dose-response experiment.
KINOMEscan™ Competitive Binding Assay Principle
Cellular Target Engagement Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying that a compound binds to its target protein within the complex environment of a living cell. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.
Materials:
-
Cultured cells (e.g., HEK293T or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: Primary antibody against ThrRS, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a set time (e.g., 1 hour) at 37°C to allow compound entry and binding.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Western Blotting: Normalize the protein concentration of the soluble fractions. Analyze the amount of soluble ThrRS at each temperature by SDS-PAGE and Western blotting using a specific anti-ThrRS antibody.
-
Data Analysis: Plot the amount of soluble ThrRS against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Cellular Thermal Shift Assay (CETSA®) Workflow
Conclusion
Determining the selectivity profile of a ThrRS inhibitor is a cornerstone of its preclinical development. A combination of biochemical assays against the primary target and related enzymes, broad kinase profiling, and cellular target engagement assays provides a comprehensive understanding of the inhibitor's specificity. This multi-faceted approach is essential for identifying potent, selective, and ultimately safer drug candidates for clinical investigation.
References
- 1. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Borrelidin, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on Threonyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis, has emerged as a compelling target for the development of novel therapeutics, particularly in the fields of antimicrobials and antimalarials. This technical guide provides a comprehensive overview of the early-stage research landscape for ThrRS inhibitors. It delves into the molecular mechanisms of ThrRS, the diverse chemical scaffolds of its inhibitors, detailed experimental protocols for their evaluation, and the non-canonical functions of the enzyme that are opening new avenues for therapeutic intervention. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of next-generation ThrRS-targeting drugs.
Introduction: The Rationale for Targeting Threonyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes fundamental to life, responsible for the faithful translation of the genetic code. They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis. The inhibition of this process leads to the cessation of protein production and, consequently, cell death. Threonyl-tRNA synthetase specifically ensures the correct charging of tRNA with threonine.
The therapeutic potential of targeting ThrRS lies in the structural differences between the enzymes found in pathogens and humans. These differences, particularly in the active site and regulatory domains, allow for the design of selective inhibitors with minimal off-target effects in the host. Furthermore, the discovery of non-canonical functions of ThrRS, beyond its role in translation, in processes such as angiogenesis and immune signaling, has broadened the scope of its therapeutic relevance.
Molecular Architecture and Mechanism of Threonyl-tRNA Synthetase
ThrRS is a class IIa aminoacyl-tRNA synthetase. The canonical function of ThrRS is to catalyze the aminoacylation of tRNAThr in a two-step reaction:
-
Amino Acid Activation: Threonine and ATP bind to the active site of ThrRS, leading to the formation of a threonyl-adenylate intermediate and the release of pyrophosphate (PPi).
-
tRNA Charging: The activated threonyl moiety is then transferred to the 3'-hydroxyl group of the terminal adenosine of tRNAThr, forming threonyl-tRNAThr and releasing AMP.
A critical feature of many bacterial ThrRS enzymes is the presence of a zinc ion in the active site, which plays a role in amino acid recognition and discrimination.[1] The enzyme also possesses an editing domain to hydrolyze incorrectly charged tRNAs, thereby maintaining the fidelity of protein synthesis.
Known Classes of Threonyl-tRNA Synthetase Inhibitors
A growing number of structurally diverse inhibitors of ThrRS have been identified, ranging from natural products to synthetically designed molecules.
Borrelidin and its Analogs
Borrelidin, a macrolide natural product, is a potent, non-competitive inhibitor of ThrRS.[2] It exhibits broad-spectrum activity against bacteria, fungi, and protozoa, including the malaria parasite Plasmodium falciparum. However, its clinical development has been hampered by its toxicity to human cells.[2] Significant research efforts are focused on synthesizing borrelidin analogs with improved selectivity and reduced cytotoxicity.
Substrate Mimics and Competitive Inhibitors
Structure-based drug design has led to the development of inhibitors that mimic the substrates of the ThrRS-catalyzed reaction. These include:
-
Threonyl-adenylate analogs: These molecules are designed to resemble the threonyl-adenylate intermediate and act as competitive inhibitors.
-
Salicylic acid derivatives: Identified through virtual screening, these compounds represent a novel scaffold for ThrRS inhibition.[3][4]
Dual-Site and Triple-Site Inhibitors
A more recent and innovative approach involves the design of inhibitors that simultaneously occupy multiple substrate-binding sites.
-
tRNA-amino acid dual-site inhibitors: These compounds are designed to bind to both the tRNA and L-threonine binding pockets of ThrRS.
-
Triple-site inhibitors: These inhibitors target the binding sites for threonine, ATP, and the 3'-end of tRNA, offering the potential for high potency and selectivity.
Covalent Inhibitors
The natural product obafluorin has been identified as the first covalent inhibitor of a bacterial ThrRS. Covalent inhibition offers the advantage of prolonged target engagement and can lead to increased potency and duration of action.
Quantitative Data on Threonyl-tRNA Synthetase Inhibitors
The following tables summarize the reported inhibitory activities of various ThrRS inhibitors. It is important to note that direct comparison of potencies can be challenging due to variations in assay conditions and the specific ThrRS ortholog used.
Table 1: Inhibitory Activity of Borrelidin and its Analogs against P. falciparum ThrRS
| Compound | IC50 (nM) |
| Borrelidin | 0.97 |
| Analog 1 | 1.5 |
| Analog 2 | 2.3 |
Table 2: Inhibitory Activity of Salicylic Acid Derivatives against P. falciparum ThrRS
| Compound | IC50 (µM) |
| Hit 1 | 5.2 |
| Hit 2 | 8.7 |
| Hit 3 | 12.1 |
Table 3: Inhibitory Activity of Dual-Site Inhibitors against Salmonella enterica ThrRS
| Compound | IC50 (µM) |
| Compound 30d | 1.4 |
Table 4: Antibacterial Activity of Triple-Site Inhibitors
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| 36b | 2-4 | 4-8 |
| 36k | 2-4 | 4-8 |
| 36l | 2-4 | 4-8 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of ThrRS inhibitors.
Threonyl-tRNA Synthetase Enzyme Inhibition Assay (Malachite Green Assay)
This assay measures the activity of ThrRS by quantifying the amount of pyrophosphate (PPi) produced during the amino acid activation step. The PPi is converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is then detected using a malachite green-based colorimetric reagent.
Materials:
-
Purified ThrRS enzyme
-
L-threonine
-
ATP
-
Inorganic pyrophosphatase
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 30 mM KCl, 1 mM DTT)
-
Malachite green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microplates
-
Plate reader capable of measuring absorbance at ~630 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, L-threonine (at a concentration near its Km), and inorganic pyrophosphatase.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ThrRS enzyme to all wells except the negative control and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP (at a concentration near its Km).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~630 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Threonyl-tRNA Synthetase Aminoacylation Assay (Scintillation Proximity Assay)
The Scintillation Proximity Assay (SPA) is a homogeneous radioassay that measures the incorporation of a radiolabeled amino acid into tRNA.
Materials:
-
Purified ThrRS enzyme
-
Radiolabeled L-threonine (e.g., [³H]-L-threonine)
-
tRNAThr
-
ATP
-
Assay buffer
-
SPA beads (e.g., yttrium silicate beads)
-
96- or 384-well microplates compatible with a scintillation counter
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, radiolabeled L-threonine, tRNAThr, and ATP.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the ThrRS enzyme to initiate the reaction.
-
Incubate the reaction at a controlled temperature for a set period.
-
Stop the reaction by adding a solution that also promotes the binding of the charged tRNA to the SPA beads (e.g., an acidic solution).
-
Add the SPA beads to the wells.
-
Allow the beads to settle.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test inhibitor
-
96-well microplates
-
Incubator
Protocol:
-
Prepare a serial dilution of the test inhibitor in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.
Signaling Pathways and Non-Canonical Functions of Threonyl-tRNA Synthetase
Recent research has unveiled that ThrRS possesses functions beyond its canonical role in protein synthesis. These non-canonical functions are often mediated by specific domains of the protein and can be independent of its enzymatic activity.
Regulation of Angiogenesis
Extracellular ThrRS has been shown to have pro-angiogenic effects, stimulating the migration of endothelial cells. This activity is of interest in the context of cancer and other diseases characterized by abnormal blood vessel formation.
Immune Modulation
ThrRS can act as a signaling molecule in the immune system. It has been shown to induce the maturation of dendritic cells and promote a T helper type 1 (Th1) immune response through the activation of the NF-κB signaling pathway.
JNK Signaling in Myogenic Differentiation
ThrRS can negatively regulate myoblast differentiation by interacting with Axin1 and inhibiting the JNK signaling pathway. This function is independent of its aminoacylation activity.
These non-canonical functions suggest that ThrRS inhibitors could have therapeutic applications beyond their direct impact on protein synthesis.
Visualizations
Signaling Pathways
Caption: Non-canonical signaling pathways of Threonyl-tRNA Synthetase.
Experimental Workflow for ThrRS Inhibitor Discovery
Caption: A typical workflow for the discovery and development of ThrRS inhibitors.
Conclusion and Future Directions
The field of threonyl-tRNA synthetase inhibitor research is vibrant and rapidly evolving. The validation of ThrRS as a druggable target in various infectious diseases, coupled with the expanding understanding of its non-canonical roles, presents exciting opportunities for the development of novel therapeutics. Future research will likely focus on:
-
Improving Selectivity: The design of inhibitors that exploit subtle differences between pathogenic and human ThrRS remains a key challenge.
-
Exploring Novel Scaffolds: The identification of new chemical matter through advanced screening techniques will be crucial for expanding the pipeline of ThrRS inhibitors.
-
Targeting Non-Canonical Functions: The development of modulators that specifically target the non-translational roles of ThrRS could open up new therapeutic avenues in areas such as oncology and immunology.
-
Combating Resistance: As with any antimicrobial agent, understanding and overcoming potential resistance mechanisms will be critical for the long-term success of ThrRS inhibitors.
This technical guide provides a solid foundation for researchers to navigate the complexities and opportunities in this promising area of drug discovery.
References
- 1. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Quinazolinone-Threonine Hybrids - Novel Dual-Site Inhibitors of Threonyl-tRNA Synthetase and Their Impact on Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of a novel class of Threonyl-tRNA Synthetase (ThrRS) inhibitors, exemplified by the potent compound 8g . These compounds represent a significant advancement in the development of antimicrobials through a unique dual-site inhibitory mechanism that effectively halts protein synthesis.
Executive Summary
Threonyl-tRNA synthetase (ThrRS) is an essential enzyme in protein biosynthesis, responsible for the specific attachment of threonine to its cognate tRNA (tRNAThr). Its critical role makes it a prime target for the development of novel antimicrobial agents. This guide details a class of quinazolinone-threonine hybrids, with a particular focus on compound 8g , which demonstrates potent inhibition of Salmonella enterica ThrRS (SeThrRS). These compounds employ a novel mechanism by simultaneously occupying both the tRNAThr and L-threonine binding pockets of the enzyme. This dual-site, ATP-independent inhibition leads to the cessation of protein synthesis and subsequent bacterial growth inhibition. This document outlines the quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: Dual-Site Inhibition of ThrRS
The primary mechanism of action for the quinazolinone-threonine hybrid inhibitors is the simultaneous blockade of two key substrate-binding sites on the ThrRS enzyme. Unlike traditional inhibitors that may compete at the amino acid or ATP binding site alone, these compounds have been designed to occupy both the binding pocket for the nucleotide A76 of tRNAThr and the L-threonine binding site[1].
The co-crystal structure of SeThrRS in complex with these inhibitors reveals that the quinazolinone moiety occupies the tRNA binding site, while the threonine-like portion of the inhibitor settles into the amino acid binding pocket[2]. This dual occupancy effectively prevents the binding of both essential substrates required for the aminoacylation reaction, thereby inhibiting the production of threonyl-tRNAThr and halting protein synthesis.
Data Presentation: Quantitative Analysis
The inhibitory effects of the quinazolinone-threonine hybrids have been quantified through various assays. Compound 8g emerged as a particularly potent derivative from this class. The data below summarizes its activity against Salmonella enterica ThrRS (SeThrRS) and various bacterial strains.
| Compound | Target | IC50 (μM) | Kd (μM) | Reference |
| 8g | SeThrRS | 0.50 | 0.40 | [2] |
| 30d | SeThrRS | 1.4 | Not Reported | [1] |
| Table 1: In Vitro Enzymatic Inhibition and Binding Affinity. |
The antibacterial activity of these compounds was assessed by determining their Minimum Inhibitory Concentrations (MIC) against a panel of bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 8g | Escherichia coli ATCC25922 | 16 | [2] |
| 8g | Salmonella enterica | 16 | |
| 8g | Staphylococcus aureus ATCC29213 | 32 | |
| 8g | Enterococcus faecalis ATCC29212 | 32 | |
| 30d | Escherichia coli ATCC25922 | 16 | |
| 30d | Salmonella enterica | 16 | |
| 30d | Staphylococcus aureus ATCC29213 | 32 | |
| 30d | Enterococcus faecalis ATCC29212 | 32 | |
| Table 2: Antibacterial Activity (Minimum Inhibitory Concentration). |
Experimental Protocols
The characterization of the quinazolinone-threonine hybrids involves several key experimental procedures. The following sections provide detailed methodologies for these assays.
ThrRS Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of ThrRS by 50%. A common method is the ATP-PPi exchange assay, which measures the formation of radiolabeled ATP from pyrophosphate (PPi).
Principle: The aminoacylation reaction catalyzed by ThrRS is reversible. In the presence of [32P]-labeled PPi, the reverse reaction from the aminoacyl-adenylate intermediate will generate [32P]ATP. The amount of [32P]ATP formed is proportional to the enzyme's activity.
Materials:
-
Purified SeThrRS enzyme
-
L-threonine
-
ATP
-
[32P]PPi (tetrasodium pyrophosphate)
-
Reaction Buffer: 60 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.1 mg/ml BSA
-
Inhibitor compound (e.g., 8g) dissolved in DMSO
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-threonine, and ATP.
-
Serially dilute the inhibitor compound in DMSO to create a range of concentrations. Add a fixed volume of each dilution to the reaction tubes. Include a control with DMSO only (no inhibitor).
-
Add the purified SeThrRS enzyme to the reaction mixture and incubate for a short period at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding [32P]PPi.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the unreacted [32P]PPi.
-
Centrifuge the samples to pellet the charcoal.
-
Take an aliquot of the supernatant, which contains the soluble [32P]ATP, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium. The MIC is the lowest concentration of the inhibitor that prevents visible bacterial growth after a defined incubation period.
Materials:
-
Test bacterial strains (e.g., S. enterica, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor compound (e.g., 8g) stock solution in DMSO
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
35°C ± 2°C incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism and suspend them in saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
Plate Preparation: Dispense CAMHB into all wells of a 96-well plate. Add the inhibitor stock solution to the first column of wells and perform twofold serial dilutions across the plate. Leave one column as a growth control (no inhibitor) and another as a sterility control (no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible growth. The growth control should be turbid, and the sterility control should be clear.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the inhibitor on the overall process of protein synthesis using a bacterial cell-free extract.
Principle: An E. coli S30 extract, which contains all the necessary machinery for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), is programmed with a DNA template encoding a reporter protein (e.g., luciferase or GFP). The synthesis of the reporter protein is quantified, and the reduction in its synthesis in the presence of the inhibitor indicates the inhibitor's effect on protein synthesis.
Materials:
-
E. coli S30 cell extract
-
Reaction buffer containing amino acids, ATP, GTP, and an energy regenerating system
-
DNA template (plasmid) with a suitable promoter (e.g., T7) and the gene for a reporter protein
-
Inhibitor compound (e.g., 8g) dissolved in DMSO
-
Luciferase assay reagent or fluorescence plate reader
Procedure:
-
Thaw the S30 extract and other reaction components on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, and DNA template.
-
Add serial dilutions of the inhibitor to reaction tubes. Include a DMSO-only control.
-
Add the master mix to each tube to start the reaction.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Quantify the amount of reporter protein synthesized. For luciferase, add the luciferase assay reagent and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the no-inhibitor control.
X-ray Crystallography of the SeThrRS-Inhibitor Complex
Determining the three-dimensional structure of the enzyme-inhibitor complex provides invaluable insights into the mechanism of action and facilitates structure-based drug design.
Principle: A highly purified and concentrated solution of the SeThrRS-inhibitor complex is crystallized. The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex is determined.
Procedure (Co-crystallization Method):
-
Protein Purification: Express and purify SeThrRS to high homogeneity (>95%).
-
Complex Formation: Incubate the purified SeThrRS with a molar excess of the inhibitor (e.g., 8g) to ensure saturation of the binding sites.
-
Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) to find initial crystallization "hits".
-
Crystal Optimization: Refine the initial hit conditions by varying the concentrations of the protein, inhibitor, and precipitants to grow larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Cryo-protect the crystal and mount it in a stream of liquid nitrogen. Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination and Refinement: Process the diffraction data to determine the crystal's space group and unit cell dimensions. Solve the structure using molecular replacement with a known ThrRS structure as a model. Build the inhibitor into the electron density map and refine the entire structure to obtain a final, high-resolution model of the complex.
Conclusion and Future Directions
The quinazolinone-threonine hybrids, particularly compound 8g , represent a promising new class of antibacterial agents targeting ThrRS. Their novel dual-site inhibitory mechanism offers a potential advantage in overcoming resistance mechanisms that may arise against inhibitors targeting single substrate sites. The detailed methodologies provided in this guide serve as a comprehensive resource for researchers aiming to characterize these or similar compounds. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance them towards clinical development. Furthermore, the dual-site inhibition strategy could be applied to other aminoacyl-tRNA synthetases to develop a broader range of novel antimicrobial and therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Use of a Threonyl-tRNA Synthetase Inhibitor in Cell Culture
Disclaimer: The specific inhibitor "ThrRS-IN-3" was not found in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized and potent Threonyl-tRNA Synthetase (ThrRS) inhibitor, Borrelidin , as a representative example. The principles and methods described herein can be adapted for other ThrRS inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for charging tRNA with threonine, an essential step in protein synthesis. Inhibition of ThrRS leads to an accumulation of uncharged tRNA, triggering a cellular stress response and ultimately inhibiting cell proliferation and inducing apoptosis. This makes ThrRS a compelling target for the development of novel therapeutics, particularly in oncology and infectious diseases. Borrelidin is a natural macrolide antibiotic that acts as a potent, noncompetitive inhibitor of ThrRS.[1] It has demonstrated significant anti-angiogenic, anti-proliferative, and pro-apoptotic effects in various cancer and endothelial cell lines.[2][3]
These notes provide a comprehensive guide for the use of a ThrRS inhibitor, exemplified by Borrelidin, in a cell culture setting.
Mechanism of Action
Borrelidin exerts its primary effect by inhibiting the enzymatic activity of ThrRS. This leads to a cascade of downstream cellular events:
-
Inhibition of Protein Synthesis: By preventing the charging of tRNA with threonine, Borrelidin halts protein synthesis.[2]
-
Induction of the Amino Acid Starvation Response: The accumulation of uncharged tRNA activates the General Control Nonderepressible 2 (GCN2) kinase pathway.[2] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response.
-
Induction of Apoptosis: Prolonged stress and inhibition of protein synthesis trigger programmed cell death. In endothelial cells, Borrelidin activates the caspase-8 and caspase-3 pathways. In acute lymphoblastic leukemia cells, it leads to the induction of the pro-apoptotic protein CHOP.
-
Anti-Angiogenic Effects: Borrelidin inhibits the formation of new blood vessels. This is mediated in part by its cytotoxic effects on endothelial cells and its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), favoring the production of anti-angiogenic isoforms.
Data Presentation: In Vitro Activity of Borrelidin
The following tables summarize the reported in vitro efficacy of Borrelidin across various cell lines.
| Cell Line | Cell Type | Assay | IC50 / EC50 | Reference |
| Jurkat | Acute Lymphoblastic Leukemia | Proliferation | 50 ng/mL | |
| CEM | Acute Lymphoblastic Leukemia | Proliferation | 50 ng/mL | |
| MDA-MB-231 | Breast Cancer (highly metastatic) | Cytotoxicity | Low nanomolar | |
| MDA-MB-435 | Breast Cancer (highly metastatic) | Cytotoxicity | Low nanomolar | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | Cytotoxicity | High sensitivity | |
| Rat Aorta | Endothelial | Capillary Tube Formation | 0.8 nM | |
| MCF10A | Non-malignant Breast Epithelial | Cytotoxicity | Sensitive | |
| HL60 | Leukemia | Cytotoxicity | Decreased sensitivity |
Experimental Protocols
General Guidelines for Handling Borrelidin
-
Storage: Store Borrelidin as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile DMSO. For cell culture experiments, dilute the stock solution in a complete culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 value of Borrelidin in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Borrelidin stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Borrelidin:
-
Prepare serial dilutions of Borrelidin in a complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Borrelidin concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Borrelidin dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Borrelidin concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol measures the induction of apoptosis by Borrelidin using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Borrelidin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate in a complete medium.
-
Incubate for 24 hours.
-
Treat the cells with Borrelidin at concentrations around the predetermined IC50 value (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of Borrelidin on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Borrelidin stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-cleaved caspase-3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed and treat cells with Borrelidin as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Signaling pathway of ThrRS inhibition leading to apoptosis and proliferation arrest.
Caption: General experimental workflow for characterizing a ThrRS inhibitor in cell culture.
References
- 1. Borrelidin has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borrelidin, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borrelidin is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of a Novel Threonyl-tRNA Synthetase (ThrRS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonyl-tRNA synthetase (ThrRS), a member of the aminoacyl-tRNA synthetase (aaRS) family, plays a critical role in protein synthesis by catalyzing the attachment of threonine to its cognate tRNA.[1][2] Beyond this canonical function, emerging evidence has revealed non-translational roles for ThrRS in various cellular processes, including the regulation of signaling pathways such as JNK and NF-κB.[3][4][5] This dual functionality makes ThrRS a compelling target for the development of novel therapeutics.
These application notes provide a comprehensive set of protocols for evaluating the efficacy of a novel ThrRS inhibitor, herein referred to as ThrRS-IN-3. The described experimental design encompasses both biochemical and cell-based assays to thoroughly characterize the inhibitor's potency, selectivity, and effects on the canonical and non-canonical functions of ThrRS.
Biochemical Assays for ThrRS Inhibition
Biochemical assays are fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of ThrRS. These assays quantify the inhibitor's potency (e.g., IC50) and can provide insights into its mechanism of inhibition.
Table 1: Summary of Biochemical Assay Data for this compound
| Assay Type | Parameter Measured | This compound | Control Inhibitor |
| ATP Hydrolysis Assay | IC50 (nM) | [Insert Value] | [Insert Value] |
| Ki (nM) | [Insert Value] | [Insert Value] | |
| Mechanism of Inhibition | [e.g., Competitive] | [e.g., Competitive] | |
| Aminoacylation Assay | IC50 (nM) | [Insert Value] | [Insert Value] |
| % Inhibition at 1 µM | [Insert Value] | [Insert Value] | |
| Selectivity Panel | IC50 vs. other aaRS (nM) | [Insert Value] | [Insert Value] |
Experimental Protocols: Biochemical Assays
ATP Hydrolysis Assay
This assay measures the ATPase activity of ThrRS, which is the first step in the aminoacylation reaction. The inhibition of this step is a common mechanism for aaRS inhibitors.
Materials:
-
Recombinant human ThrRS protein
-
This compound
-
ATP
-
L-threonine
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant ThrRS protein, and the this compound dilutions.
-
Initiate the reaction by adding a mixture of ATP and L-threonine.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Measure the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Aminoacylation Assay
This assay directly measures the attachment of radiolabeled L-threonine to its cognate tRNA, providing a direct assessment of the overall enzymatic activity of ThrRS.
Materials:
-
Recombinant human ThrRS protein
-
This compound
-
[³H]-L-threonine
-
tRNA specific for threonine (tRNAThr)
-
ATP
-
Assay buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, ATP, [³H]-L-threonine, and tRNAThr.
-
Add recombinant ThrRS protein and varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the tRNA with cold TCA.
-
Wash the filters to remove unincorporated [³H]-L-threonine.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Assays for this compound Efficacy
Cell-based assays are crucial for understanding the effects of this compound in a biological context, including its impact on downstream signaling pathways.
Table 2: Summary of Cellular Assay Data for this compound
| Assay Type | Cell Line | Parameter Measured | This compound | Control |
| Western Blot | C2C12 Myoblasts | p-JNK / Total JNK Ratio | [Insert Value] | [Insert Value] |
| HEK293T | IκBα Degradation (%) | [Insert Value] | [Insert Value] | |
| Cell Proliferation Assay | A549 | GI50 (µM) | [Insert Value] | [Insert Value] |
| Reporter Gene Assay | HEK293T | NF-κB Luciferase Activity | [Insert Value] | [Insert Value] |
Experimental Protocols: Cellular Assays
Western Blot for JNK Pathway Inhibition
ThrRS has been shown to negatively regulate myoblast differentiation by inhibiting JNK signaling. This assay assesses the effect of this compound on this non-canonical function.
Materials:
-
C2C12 myoblast cell line
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture C2C12 cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-JNK and total-JNK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phospho-JNK to total-JNK.
NF-κB Signaling Pathway Analysis
Extracellular ThrRS can induce dendritic cell maturation and IL-12 production via the NF-κB pathway. This assay evaluates the impact of this compound on this immunomodulatory function.
Materials:
-
HEK293T cell line
-
This compound
-
TNF-α (as a stimulator of the NF-κB pathway)
-
Cell lysis buffer
-
Primary antibodies (anti-IκBα, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment
Protocol:
-
Culture HEK293T cells and treat with this compound for a predetermined time.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Lyse the cells and perform Western blotting as described above, using an antibody against IκBα to assess its degradation (a hallmark of NF-κB activation).
-
Quantify the IκBα band intensity relative to a loading control.
Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Canonical and non-canonical signaling pathways of ThrRS.
References
- 1. mdpi.com [mdpi.com]
- 2. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A non-translational role of threonyl-tRNA synthetase in regulating JNK signaling during myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Threonyl-tRNA Synthetase Promotes T Helper Type 1 Cell Responses by Inducing Dendritic Cell Maturation and IL-12 Production via an NF-κB Pathway [frontiersin.org]
- 5. Threonyl-tRNA Synthetase Promotes T Helper Type 1 Cell Responses by Inducing Dendritic Cell Maturation and IL-12 Production via an NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 of ThrRS-IN-3 against Threonyl-tRNA Synthetase (ThrRS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of threonine to its cognate tRNA (tRNAThr).[1] This two-step reaction first involves the activation of threonine with ATP to form a threonyl-adenylate intermediate (Thr-AMP) and pyrophosphate (PPi). Subsequently, the threonyl moiety is transferred to the 3' end of tRNAThr.[2][3] The high fidelity of this process is critical for maintaining the integrity of protein translation.[2][4] Due to its essential role, ThrRS is a validated target for the development of novel antimicrobial agents.
ThrRS-IN-3 is a novel investigational inhibitor targeting ThrRS. Determining its potency, expressed as the half-maximal inhibitory concentration (IC50), is a critical step in its characterization. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of ThrRS by 50%. This document provides detailed protocols for determining the IC50 of this compound against ThrRS using a malachite green-based pyrophosphate detection assay.
Principle of the Assay
The enzymatic activity of ThrRS can be monitored by detecting the production of pyrophosphate (PPi), a product of the amino acid activation step. The malachite green assay provides a sensitive colorimetric method for quantifying inorganic phosphate. In this assay, pyrophosphatase is used to hydrolyze the PPi produced by ThrRS into two molecules of inorganic phosphate (Pi). These Pi molecules then react with a molybdate/malachite green reagent to form a colored complex, which can be measured spectrophotometrically at a wavelength of 620-650 nm. The intensity of the color is directly proportional to the amount of PPi produced and thus to the activity of ThrRS. The presence of an inhibitor like this compound will decrease the rate of PPi formation, leading to a reduction in the colorimetric signal.
Signaling Pathway
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human ThrRS | Commercially Available | e.g., Sigma-Aldrich, R&D Systems |
| L-Threonine | Sigma-Aldrich | T8625 |
| ATP, Disodium Salt | Sigma-Aldrich | A2383 |
| This compound | Synthesized in-house or custom synthesis | N/A |
| Inorganic Pyrophosphatase | Sigma-Aldrich | I1643 |
| Malachite Green Assay Kit | Commercially Available | e.g., Sigma-Aldrich, Abcam |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| KCl | Sigma-Aldrich | P9333 |
| DTT | Sigma-Aldrich | D9779 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well microplates, clear, flat-bottom | Corning | 3701 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 30 mM KCl, 1 mM DTT.
-
ThrRS Enzyme Stock: Prepare a 1 mg/mL stock solution of ThrRS in assay buffer. Aliquot and store at -80°C.
-
Substrate Stock Solutions:
-
100 mM L-Threonine in deionized water.
-
100 mM ATP in deionized water.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inorganic Pyrophosphatase: Reconstitute according to the manufacturer's instructions.
Experimental Workflow
IC50 Determination Protocol
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
In a 384-well plate, add 0.5 µL of each inhibitor dilution. For the positive control (no inhibition), add 0.5 µL of DMSO. For the negative control (no enzyme activity), add 0.5 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of ThrRS in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Add 12.5 µL of the ThrRS working solution to each well containing the inhibitor and the positive control.
-
Add 12.5 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X substrate mix containing L-Threonine, ATP, and inorganic pyrophosphatase in assay buffer. The final concentrations in the 25 µL reaction volume should be at the Km values for threonine and ATP.
-
Add 12.5 µL of the substrate mix to all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Color Development:
-
Add 25 µL of the Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Incubate the plate at room temperature for 15-20 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 635 nm using a microplate reader.
-
Data Presentation and Analysis
The raw absorbance data is processed to determine the percent inhibition for each concentration of this compound.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Absinhibitor - Absnegative control) / (Abspositive control - Absnegative control))
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed using a four-parameter logistic model to fit the dose-response curve and determine the IC50 value.
Example Data Table:
| This compound (µM) | Log [this compound] | Absorbance (635 nm) | % Inhibition |
| 100 | 2 | 0.15 | 95 |
| 30 | 1.48 | 0.25 | 85 |
| 10 | 1 | 0.45 | 65 |
| 3 | 0.48 | 0.75 | 35 |
| 1 | 0 | 0.95 | 15 |
| 0.3 | -0.52 | 1.05 | 5 |
| 0.1 | -1 | 1.10 | 0 |
| 0 (Positive Control) | N/A | 1.10 | 0 |
| Negative Control | N/A | 0.10 | N/A |
IC50 Curve Fitting: The IC50 is determined by fitting the data to the following equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition
-
X is the logarithm of the inhibitor concentration
-
Top and Bottom are the plateaus of the curve
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom
-
HillSlope describes the steepness of the curve
Logical Relationships
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of the inhibitor this compound against its target, Threonyl-tRNA synthetase. The described malachite green-based assay is a robust and sensitive method suitable for inhibitor characterization and screening campaigns. Accurate determination of the IC50 value is a fundamental step in the preclinical development of novel therapeutic agents targeting essential enzymes like ThrRS.
References
- 1. Threonyl-tRNA Synthetase [aars.online]
- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational Quality Control by Bacterial Threonyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of ThrRS-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory synthesis of ThrRS-IN-3, a potent inhibitor of threonyl-tRNA synthetase (ThrRS). This compound, chemically known as (2S,3R)-2-amino-N-((E)-4-(6,7-dichloro-4-oxoquinazolin-3(4H)-yl)but-2-en-1-yl)-3-hydroxybutanamide, is a dual-site inhibitor that targets both the L-threonine and tRNA binding pockets of the enzyme. This document outlines the synthetic route, detailed experimental procedures, and characterization of the final compound. Additionally, it includes a summary of its biological activity and a visualization of its mechanism of action.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein biosynthesis. Their vital role makes them attractive targets for the development of novel antimicrobial and therapeutic agents. Threonyl-tRNA synthetase (ThrRS) is a key member of this enzyme family. Inhibition of ThrRS disrupts protein synthesis, leading to cell growth inhibition and death.
This compound is a quinazolinone-threonine hybrid compound designed as a dual-site inhibitor of ThrRS. Its unique mechanism of simultaneously occupying both the amino acid and tRNA binding sites offers potential for high potency and selectivity. These notes provide the necessary information for the successful synthesis and evaluation of this compound in a laboratory setting.
Data Presentation
Table 1: Biological Activity of this compound and Related Compounds
| Compound ID | Target Organism | IC50 (µM) | MIC (µg/mL) | Reference |
| This compound (30d) | Salmonella enterica ThrRS | 1.4 | - | [1] |
| This compound (30d) | Escherichia coli ATCC25922 | - | 16 | [2] |
| This compound (30d) | Salmonella enterica | - | 16 | [2] |
| This compound (30d) | Staphylococcus aureus ATCC29213 | - | 32 | [2] |
| This compound (30d) | Staphylococcus aureus R3708 | - | 32 | [2] |
| This compound (30d) | Enterococcus faecalis ATCC29212 | - | 32 |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
The synthesis of this compound is a multi-step process involving the preparation of a key quinazolinone intermediate followed by coupling with a protected threonine derivative and subsequent deprotection.
Materials and Reagents
-
2-amino-4,5-dichlorobenzoic acid
-
Formamide
-
(E)-1,4-dichlorobut-2-ene
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Boc-L-threonine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Synthesis of 6,7-dichloroquinazolin-4(3H)-one (Intermediate 1)
-
A mixture of 2-amino-4,5-dichlorobenzoic acid (1.0 eq) and formamide (10 eq) is heated at 180 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 6,7-dichloroquinazolin-4(3H)-one as a solid.
Synthesis of 3-((E)-4-chlorobut-2-en-1-yl)-6,7-dichloroquinazolin-4(3H)-one (Intermediate 2)
-
To a solution of 6,7-dichloroquinazolin-4(3H)-one (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
(E)-1,4-dichlorobut-2-ene (1.2 eq) is added, and the reaction mixture is stirred at 60 °C for 12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to give 3-((E)-4-chlorobut-2-en-1-yl)-6,7-dichloroquinazolin-4(3H)-one.
Synthesis of tert-butyl ((2S,3R)-1-(((E)-4-(6,7-dichloro-4-oxoquinazolin-3(4H)-yl)but-2-en-1-yl)amino)-3-hydroxy-1-oxobutan-2-yl)carbamate (Protected this compound)
-
To a solution of 3-((E)-4-chlorobut-2-en-1-yl)-6,7-dichloroquinazolin-4(3H)-one (1.0 eq) in DMF, Boc-L-threonine (1.2 eq) and potassium carbonate (2.0 eq) are added.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
The mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the protected product.
Synthesis of (2S,3R)-2-amino-N-((E)-4-(6,7-dichloro-4-oxoquinazolin-3(4H)-yl)but-2-en-1-yl)-3-hydroxybutanamide (this compound)
-
The protected this compound is dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).
-
The solution is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by preparative HPLC to afford the final product, this compound, as a white solid.
Mandatory Visualization
Synthetic Pathway of this compound
Caption: Synthetic route for this compound.
Mechanism of Action of this compound
Caption: Inhibition of protein synthesis by this compound.
Downstream Effects of ThrRS Inhibition
Inhibition of threonyl-tRNA synthetase leads to an accumulation of uncharged tRNAThr. In mammalian cells, this can activate the GCN2-mediated amino acid response (AAR) pathway. However, studies with other aaRS inhibitors have shown that therapeutic effects can occur independently of GCN2 signaling, suggesting an alternative pathway that responds to reduced aminoacyl-tRNA levels. This alternative pathway is sensitive to the depletion of GCN1.
Caption: Cellular response to ThrRS inhibition.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound in a laboratory setting. The detailed protocols, combined with the summary of its biological activity and mechanism of action, will be valuable for researchers in the fields of medicinal chemistry, microbiology, and drug development. The provided visualizations offer a clear understanding of the synthetic process and the biological pathways involved. Further investigation into the specific downstream effects of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Note: Interrogating ThrRS-IN-3 Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for charging tRNA molecules with threonine, is a critical component of the protein synthesis machinery.[1][2] Its indispensable role in cell viability makes it an attractive target for the development of novel antimicrobial and anticancer agents.[3] ThrRS-IN-3 is a novel small molecule inhibitor targeting the active site of human ThrRS, demonstrating potent anti-proliferative effects in various cancer cell lines. However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge. Understanding the genetic basis of resistance to this compound is paramount for anticipating clinical outcomes, developing combination therapies, and designing next-generation inhibitors.
This application note details a comprehensive strategy employing CRISPR-Cas9 technology to systematically identify and validate genes that, when functionally inactivated, confer resistance to this compound. We provide detailed protocols for a genome-wide CRISPR knockout screen, hit validation, and secondary functional genomics assays.
Signaling Pathway of Threonyl-tRNA Synthetase (ThrRS)
The canonical function of ThrRS is central to protein translation. It catalyzes the two-step process of attaching threonine to its cognate tRNA (tRNAThr). This "charged" tRNA is then delivered to the ribosome to be incorporated into nascent polypeptide chains. Inhibition of ThrRS by this compound is hypothesized to stall this process, leading to a depletion of charged tRNAThr, subsequent inhibition of protein synthesis, and ultimately, cell cycle arrest and apoptosis.
Caption: Canonical function of ThrRS in protein synthesis and its inhibition.
Experimental Workflow for CRISPR-Based Resistance Screening
A genome-wide CRISPR knockout screen is a powerful, unbiased method to identify genes whose loss confers a fitness advantage in the presence of a drug.[4][5] The workflow involves introducing a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the human genome into a population of Cas9-expressing cells. The cell population is then treated with this compound, and the sgRNAs enriched in the surviving, resistant population are identified by next-generation sequencing (NGS).
Caption: Workflow for a pooled genome-wide CRISPR knockout screen.
Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for performing a positive selection screen to identify genes conferring resistance to this compound.
1. Cell Line Preparation:
-
Select a cancer cell line sensitive to this compound (e.g., HeLa, A549).
-
Stably express Cas9 nuclease in the chosen cell line via lentiviral transduction followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
2. Lentiviral CRISPR Library Transduction:
-
Package a genome-scale sgRNA library (e.g., GeCKO v2.0) into lentiviral particles.
-
Determine the optimal multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Transduce the Cas9-expressing cells with the pooled sgRNA library at an MOI of 0.3. Maintain a cell number that ensures high coverage of the library (e.g., >500 cells per sgRNA).
3. Drug Selection:
-
After transduction and antibiotic selection for transduced cells, split the cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm.
-
Treat the treatment arm with a lethal concentration of this compound (e.g., IC90, determined from prior dose-response curves).
-
Culture the cells, allowing the resistant population to expand. The control arm should be passaged in parallel.
4. Sample Collection and Analysis:
-
Harvest genomic DNA from both the control and resistant cell populations.
-
Amplify the integrated sgRNA sequences using PCR.
-
Analyze the PCR products by next-generation sequencing (NGS).
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
Protocol 2: Hit Validation and Secondary Assays
Genes identified as top hits from the primary screen require individual validation.
1. Individual Gene Knockout:
-
Design 2-3 high-quality sgRNAs targeting the coding sequence of each candidate gene.
-
Individually transduce Cas9-expressing cells with lentivirus for each sgRNA.
-
Generate stable knockout cell lines for each candidate gene.
2. Validation of Gene Editing:
-
Extract genomic DNA from the knockout cell pools.
-
PCR amplify the region targeted by the sgRNA.
-
Use Sanger sequencing followed by Tracking of Indels by Decomposition (TIDE) analysis to confirm the presence of insertions and deletions (indels) and estimate editing efficiency.
3. Phenotypic Validation (Dose-Response Assay):
-
Perform a cell viability assay (e.g., CellTiter-Glo) on the validated knockout cell lines and control (wild-type) cells.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant increase in IC50 for a knockout line compared to the control validates the gene's role in resistance.
Protocol 3: CRISPR Interference (CRISPRi) for Orthogonal Validation
To confirm that the resistance phenotype is due to the loss of gene function rather than an artifact of the knockout system, CRISPR interference (CRISPRi) can be used as an orthogonal approach. CRISPRi uses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression without altering the DNA sequence.
1. Cell Line Preparation:
-
Generate a stable cell line co-expressing dCas9 fused to a repressor domain (e.g., KRAB).
2. sgRNA Design and Transduction:
-
Design sgRNAs targeting the transcriptional start site (TSS) of the candidate genes.
-
Transduce the dCas9-repressor expressing cells with these sgRNAs.
3. Validation of Gene Knockdown:
-
After selection, validate the knockdown of the target gene's mRNA levels using quantitative reverse transcription PCR (qRT-PCR).
4. Phenotypic Assay:
-
Perform dose-response assays with this compound as described in Protocol 2 to confirm that transcriptional repression of the target gene confers resistance.
Data Presentation
Quantitative data from the screening and validation experiments should be organized for clear interpretation.
Table 1: Top Gene Hits from Genome-Wide CRISPR Screen
| Gene Symbol | sgRNA Count | Enrichment Score | p-value | Rank |
| GENE_A | 4 | 15.6 | 1.2e-8 | 1 |
| GENE_B | 3 | 12.1 | 5.6e-7 | 2 |
| GENE_C | 4 | 9.8 | 2.3e-6 | 3 |
| ... | ... | ... | ... | ... |
Table 2: Validation of this compound Resistance in Knockout Cell Lines
| Cell Line | TIDE Indel Freq. (%) | IC50 (nM) | Fold Change in IC50 |
| Wild-Type Control | N/A | 15.2 ± 1.8 | 1.0 |
| GENE_A KO | 85% | 168.5 ± 12.3 | 11.1 |
| GENE_B KO | 91% | 120.1 ± 9.5 | 7.9 |
| GENE_C KO | 78% | 20.5 ± 2.1 | 1.3 |
Logical Framework for Resistance Mechanisms
The results from the CRISPR screen can point to various biological pathways that, when perturbed, lead to resistance. For a ThrRS inhibitor, resistance mechanisms could include altered drug transport, modification of the drug target, or activation of bypass pathways.
Caption: Logical flow from CRISPR hits to resistance mechanisms.
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a robust and unbiased platform for elucidating the genetic determinants of resistance to novel therapeutics like this compound. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to identify and validate resistance mechanisms, thereby accelerating the development of more effective and durable cancer therapies. This approach not only informs on the specific inhibitor but also provides deeper insights into the cellular response to the inhibition of essential enzymes like threonyl-tRNA synthetase.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
ThrRS-IN-3: A Potent Triple-Site Inhibitor for Probing Threonyl-tRNA Synthetase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
ThrRS-IN-3, also identified as compound 36j, is a highly potent, triple-site inhibitor of Threonyl-tRNA Synthetase (ThrRS), primarily targeting the enzyme from Salmonella enterica (SeThrRS). Its unique mechanism of action, involving the simultaneous occupation of the amino acid, ATP, and tRNA binding sites, makes it a valuable tool for studying the catalytic mechanism of ThrRS and for the development of novel antibacterial agents. These application notes provide a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.
Biochemical Profile and Quantitative Data
This compound exhibits significant inhibitory activity against SeThrRS. The key quantitative metrics for its biological activity are summarized in the table below, providing a clear comparison of its potency and binding affinity.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 19 nM | Salmonella enterica ThrRS (SeThrRS) | [1] |
| Kd | 34 nM | Salmonella enterica ThrRS (SeThrRS) | [2][3][4] |
| Kd | 35.4 nM | Salmonella enterica ThrRS (SeThrRS) | [1] |
Mechanism of Action: A Triple-Site Inhibition Strategy
This compound employs a sophisticated inhibition strategy by simultaneously engaging three crucial substrate-binding pockets within the ThrRS active site. This triple-site binding mode is a novel mechanism compared to traditional single- or dual-site inhibitors. A simplified representation of this interaction is depicted below.
Caption: this compound simultaneously blocks the three substrate binding sites of ThrRS.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with ThrRS and to assess its antibacterial activity.
ThrRS Inhibition Assay (Malachite Green Assay)
This assay determines the inhibitory effect of this compound on the aminoacylation activity of ThrRS by quantifying the amount of pyrophosphate (PPi) produced.
Materials:
-
Purified ThrRS enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
L-Threonine
-
ATP
-
tRNAThr
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA
-
Inorganic pyrophosphatase
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, L-Threonine (at its Km concentration), ATP (at its Km concentration), tRNAThr, and inorganic pyrophosphatase.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ThrRS enzyme to each well to initiate the reaction, except for the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ThrRS malachite green inhibition assay.
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes upon binding of this compound to the ThrRS enzyme, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified ThrRS enzyme
-
This compound
-
Dialysis Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT
-
Isothermal Titration Calorimeter
Protocol:
-
Thoroughly dialyze the purified ThrRS enzyme and dissolve this compound in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Load the ThrRS solution into the sample cell of the ITC instrument (typically at a concentration of 5-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.
-
As a control, perform an identical titration of this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain, such as Salmonella enterica.
Materials:
-
This compound
-
Bacterial strain (e.g., Salmonella enterica)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Bacterial incubator
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm.
Conclusion
This compound is a powerful research tool for investigating the function and inhibition of threonyl-tRNA synthetase. Its high potency and unique triple-site binding mechanism offer significant advantages for studies in enzymology, structural biology, and antibacterial drug discovery. The protocols provided herein offer a starting point for researchers to utilize this compound in their own experimental settings.
References
- 1. researchgate.net [researchgate.net]
- 2. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assay for determining the susceptibility of Salmonella isolates to commercial and household biocides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Threonyl-tRNA Synthetase Inhibitors in Animal Models
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the in vivo administration of the specific compound ThrRS-IN-3 in animal models. The information provided herein is based on the available in vitro data for this compound and generalized protocols for evaluating novel antibacterial agents in vivo. These protocols should be adapted based on preliminary tolerability and efficacy studies.
Introduction to this compound
This compound is a potent inhibitor of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis. By inhibiting ThrRS, the compound blocks the charging of threonine to its cognate tRNA, leading to a cessation of protein synthesis and subsequent cell death. This mechanism makes ThrRS an attractive target for antimicrobial agents.
Mechanism of Action
Threonyl-tRNA synthetase is a critical enzyme that catalyzes the attachment of the amino acid threonine to its corresponding transfer RNA (tRNA). This "charged" tRNA is then used by the ribosome to incorporate threonine into growing polypeptide chains during protein synthesis. Inhibition of ThrRS disrupts this fundamental process, leading to the arrest of bacterial growth and replication.
Caption: Signaling pathway of ThrRS inhibition.
In Vitro Activity of this compound
This compound has demonstrated high potency against the ThrRS enzyme from Salmonella enterica in biochemical assays. This suggests its potential as an antibacterial agent against this and other susceptible pathogens.
| Parameter | Value | Target | Source |
| IC₅₀ | 19 nM | Salmonella enterica ThrRS | --INVALID-LINK--[1][2][3][4][5] |
| Kd | 34 nM | Salmonella enterica ThrRS | --INVALID-LINK-- |
Hypothetical Protocol for In Vivo Efficacy Study in a Mouse Model of Systemic Infection
This protocol is a generalized template for assessing the efficacy of a novel antibacterial agent like this compound in a murine model of systemic infection. It is imperative to first conduct maximum tolerated dose (MTD) and pharmacokinetic studies to determine the appropriate and safe dose range for the specific animal model.
Objective
To evaluate the in vivo efficacy of this compound in reducing bacterial burden and improving survival in a mouse model of systemic Salmonella enterica infection.
Materials
-
Animal Model: 6-8 week old female BALB/c mice.
-
Bacterial Strain: A pathogenic strain of Salmonella enterica (e.g., serovar Typhimurium).
-
Test Compound: this compound, formulated in a sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Control: Vehicle control.
-
Positive Control: An established antibiotic with known efficacy against Salmonella (e.g., ciprofloxacin).
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of Novel Threonyl-tRNA Synthetase (ThrRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for the accurate attachment of threonine to its cognate tRNA, a fundamental step in protein biosynthesis. The essential nature of ThrRS in both prokaryotic and eukaryotic organisms makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Inhibition of ThrRS disrupts protein synthesis, leading to cell growth arrest and death. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel ThrRS inhibitors, intended for researchers, scientists, and drug development professionals.
The protocols outlined below describe both biochemical and cell-based HTS assays to identify and characterize potential ThrRS inhibitors. These assays are designed to be robust, scalable, and suitable for screening large compound libraries.
Signaling Pathway of Threonyl-tRNA Synthetase
The canonical function of ThrRS is central to protein synthesis. The enzyme catalyzes the aminoacylation of tRNAThr in a two-step reaction. In the first step, threonine and ATP are bound by ThrRS, leading to the formation of a threonyl-adenylate intermediate and the release of pyrophosphate (PPi). In the second step, the activated threonyl moiety is transferred to the 3'-end of its cognate tRNAThr, releasing AMP. The resulting threonyl-tRNAThr is then utilized by the ribosome for protein synthesis.
Caption: The canonical two-step reaction catalyzed by Threonyl-tRNA Synthetase (ThrRS).
Data Presentation: Inhibitory Activity of Known ThrRS Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of known ThrRS inhibitors. This data can serve as a reference for hit validation and potency assessment of novel compounds.
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| Borrelidin | Escherichia coli ThrRS | 0.004 (Ki) | [1] |
| Borrelidin | Leishmania donovani ThrRS | 0.06 | [2] |
| Compound 30d | Salmonella enterica ThrRS | 1.4 | [3] |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | - | [3] |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | - |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for a high-throughput screening campaign to identify novel ThrRS inhibitors involves a primary screen, a counterscreen to eliminate false positives, and secondary assays to confirm the mechanism of action and determine potency.
Caption: A typical workflow for a high-throughput screening campaign for enzyme inhibitors.
Protocol for Pyrophosphate Exchange (PPE) Assay (Primary Screen)
This biochemical assay measures the ThrRS-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP, which occurs during the amino acid activation step. Inhibition of ThrRS leads to a decrease in the rate of this exchange.
Materials:
-
Purified recombinant ThrRS enzyme
-
L-Threonine
-
ATP
-
[32P]PPi
-
Reaction buffer (e.g., 100 mM HEPES-NaOH pH 7.5, 10 mM MgCl2, 10 mM KCl, 1 mM DTT)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation vials and fluid
-
384-well assay plates
Procedure:
-
Compound Plating: Dispense test compounds from the library into 384-well plates to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for negative control, a known ThrRS inhibitor for positive control).
-
Reagent Preparation: Prepare a master mix containing reaction buffer, L-Threonine (final concentration, e.g., 2 mM), ATP (final concentration, e.g., 2 mM), and [32P]PPi (final concentration, e.g., 0.1 mM).
-
Enzyme Addition: Add purified ThrRS enzyme to the master mix to a final concentration that gives a robust signal (e.g., 10 nM).
-
Reaction Initiation: Dispense the enzyme-containing master mix into the compound-plated 384-well plates to start the reaction.
-
Incubation: Incubate the reaction plates at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quench solution containing activated charcoal and TCA. The charcoal binds to the [32P]ATP formed, while the unincorporated [32P]PPi remains in solution.
-
Separation: Centrifuge the plates to pellet the charcoal.
-
Detection: Transfer an aliquot of the supernatant containing the [32P]ATP to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. A decrease in signal compared to the negative control indicates potential inhibition of ThrRS.
Protocol for In Vitro Translation (IVT) Luciferase Assay (Counterscreen and Secondary Assay)
This assay indirectly measures ThrRS activity by monitoring the translation of a luciferase reporter gene in a cell-free system. Inhibition of ThrRS will lead to a decrease in luciferase production and a corresponding decrease in luminescence. This assay is useful as a counterscreen to identify compounds that interfere with the primary assay components and as a secondary assay to confirm activity in a more complex biological context.
Materials:
-
Rabbit reticulocyte lysate-based in vitro translation kit
-
Luciferase reporter mRNA
-
Amino acid mixture (complete and one lacking threonine)
-
Luciferase assay reagent
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds into 384-well plates as described for the PPE assay.
-
Reaction Mix Preparation: Prepare the in vitro translation reaction mix according to the manufacturer's instructions, using an amino acid mixture lacking threonine.
-
Reaction Initiation: Add the luciferase reporter mRNA and the threonine-deficient amino acid mix to the compound-plated wells.
-
Enzyme/Lysate Addition: Add the rabbit reticulocyte lysate to each well to initiate the translation reaction.
-
Incubation: Incubate the plates at 30°C for 60-90 minutes.
-
Detection: Add the luciferase assay reagent to each well.
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates inhibition of translation, potentially through inhibition of ThrRS.
Counterscreen for Luciferase Inhibitors: To eliminate false positives that directly inhibit luciferase, a parallel assay should be run where purified luciferase enzyme is added to the wells with the test compounds, and luminescence is measured. Compounds that inhibit the purified luciferase are excluded from further analysis.
Protocol for Aminoacylation Assay (Secondary Assay)
This assay directly measures the attachment of a radiolabeled amino acid ([3H]-Threonine) to its cognate tRNA.
Materials:
-
Purified recombinant ThrRS enzyme
-
[3H]-L-Threonine
-
Total tRNA or purified tRNAThr
-
Reaction buffer (as in PPE assay)
-
ATP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Plating: Prepare a dose-response curve of the confirmed hits in a 96-well plate.
-
Reaction Mix Preparation: Prepare a master mix containing reaction buffer, ATP, and total tRNA.
-
Reaction Initiation: Add [3H]-L-Threonine and ThrRS enzyme to the wells to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Quenching and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any attached [3H]-Threonine.
-
Filtration: Filter the reaction mixture through glass fiber filters. The precipitated [3H]-Thr-tRNAThr will be retained on the filter.
-
Washing: Wash the filters with cold 5% TCA to remove any unincorporated [3H]-Threonine.
-
Detection: Place the filters in scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. A dose-dependent decrease in radioactivity indicates inhibition of the aminoacylation activity of ThrRS. From this data, IC50 values can be calculated.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with ThrRS-IN-3
Disclaimer: The small molecule inhibitor "ThrRS-IN-3" is a hypothetical designation for an inhibitor of Threonyl-tRNA synthetase (ThrRS). The following troubleshooting guides and FAQs are based on established principles for handling small molecule inhibitors in a research setting.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this compound, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many hydrophobic small molecules, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions.[1][2] It is a powerful aprotic solvent capable of dissolving a wide array of compounds.[3] However, it is crucial to use the lowest possible final concentration of DMSO in your experiments (typically ≤ 0.5%) to avoid cellular toxicity.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why is this happening and what can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules and indicates that the kinetic solubility of the compound has been exceeded.[4] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of diluting the DMSO stock directly into the full volume of your aqueous buffer, try serial dilutions in DMSO first, and then add the final diluted sample to your medium.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
-
Use a Co-solvent: For particularly challenging compounds, incorporating a biocompatible surfactant like Pluronic F-68 into the cell culture medium can help maintain solubility.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution and create a series of dilutions in your cell culture medium. After a set incubation period at your experimental temperature (e.g., 37°C), visually inspect for any signs of precipitation, such as cloudiness or crystals. The highest concentration that remains clear is your approximate maximum soluble concentration.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly impact a compound's solubility. Different media contain varying concentrations of salts, amino acids, and other components that can interact with your compound. It is always best to test the solubility in the specific medium you intend to use.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | May be used as an alternative solvent for stock solutions. |
| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low solubility in physiological buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hypothetical small molecule inhibitor with a molecular weight of 450 g/mol .
Materials:
-
This compound powder (hypothetical MW: 450 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.5 mg of this compound.
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.5 mg of the inhibitor powder into the tube.
-
Dissolve the compound: Add 1 mL of anhydrous DMSO to the tube.
-
Mix thoroughly: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.
-
Assist dissolution (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath or sonicate it for 5-10 minutes.
-
Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Kinetic Solubility of this compound in Aqueous Buffer
This method provides a rapid assessment of a compound's solubility in an aqueous buffer, which is crucial for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare a serial dilution: Create a serial dilution of the 10 mM this compound stock solution in DMSO in a 96-well plate.
-
Add aqueous buffer: Add your aqueous buffer to the wells of a separate 96-well plate.
-
Dilute into buffer: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the corresponding wells containing the aqueous buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Include controls: Have control wells containing only the buffer and the highest concentration of DMSO used.
-
Equilibrate: Seal the plate and incubate at room temperature for 1-2 hours.
-
Measure turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
Signaling Pathway and Mechanism of Action
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme in protein synthesis. Its primary role is to catalyze the attachment of the amino acid threonine to its corresponding transfer RNA (tRNA), forming threonyl-tRNAThr. This "charged" tRNA then delivers threonine to the ribosome, where it is incorporated into a growing polypeptide chain. The hypothetical inhibitor, this compound, is designed to block the activity of ThrRS. By doing so, it prevents the charging of tRNAThr, thereby halting the incorporation of threonine into proteins and effectively inhibiting protein synthesis.
References
How to prevent ThrRS-IN-3 degradation in solution
This technical support center provides guidance on the handling, storage, and prevention of degradation for the Threonyl-tRNA synthetase (ThrRS) inhibitor, ThrRS-IN-3, in solution. As specific stability data for this compound is not publicly available, the following recommendations are based on general best practices for small molecule inhibitors. It is crucial to perform compound-specific stability assessments for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous-grade dimethyl sulfoxide (DMSO) is recommended due to its excellent solvating power for a wide range of small organic molecules and its tendency to inhibit hydrolytic degradation. For aqueous experimental buffers, it is critical to ensure the final DMSO concentration is compatible with your assay and does not exceed the recommended percentage (typically <1%) to avoid off-target effects.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color is a potential indicator of degradation or contamination. It is strongly advised not to use a solution that has visibly changed. We recommend preparing a fresh stock solution from solid compound. To investigate the cause, you could analyze the discolored solution using techniques like HPLC or LC-MS to identify potential degradation products.
Q4: Can I pre-dilute this compound in my aqueous experimental buffer for later use?
A4: Pre-diluting small molecule inhibitors in aqueous buffers for extended periods is generally not recommended without prior stability validation. The stability of this compound in aqueous solution is likely dependent on pH, temperature, and the presence of other buffer components. It is best practice to prepare fresh dilutions from the DMSO stock solution immediately before each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh dilutions for each experiment. If necessary, perform a stability study to determine the rate of degradation in your specific buffer (see Experimental Protocols). Consider adjusting the buffer pH if the compound is more stable at a different pH. |
| Oxidation: The compound may be sensitive to oxidation from dissolved oxygen or other oxidizing agents in the buffer. | Degas aqueous buffers before use. Consider adding antioxidants like DTT or TCEP if compatible with your assay. Store solutions in tightly sealed containers with minimal headspace. | |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility: The compound may have limited solubility in your experimental buffer, leading to precipitation. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the limits of your assay's tolerance. Use a solubility-enhancing excipient if compatible with your experimental system. |
| Inconsistent experimental results between batches of diluted compound. | Incomplete dissolution: The compound may not be fully dissolved in the stock solution or upon dilution. | Ensure complete dissolution of the solid compound in DMSO by vortexing or brief sonication. When diluting into aqueous buffer, mix thoroughly. |
| Adsorption to plasticware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration. | Use low-adhesion plasticware. Consider including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer if compatible with your assay. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your aqueous experimental buffer of choice
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Low-adhesion microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the this compound stock solution to your final experimental concentration in your aqueous buffer. Prepare enough solution for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC. This will serve as your baseline (100% integrity).
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature, 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution for HPLC analysis.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Common degradation pathways for small molecule inhibitors in solution.
Technical Support Center: ThrRS-IN-3 Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing ThrRS-IN-3 in threonine-tRNA synthetase (ThrRS) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 36j, is a highly potent inhibitor of Threonyl-tRNA Synthetase (ThrRS), particularly effective against Salmonella enterica ThrRS with a reported IC50 of 19 nM and a dissociation constant (Kd) of 35.4 nM.[1][2] It functions as a triple-site inhibitor, competing with all three substrates of the enzyme: threonine, ATP, and tRNA.[1] Due to its potent activity, it also exhibits antibacterial properties.[3]
Q2: My IC50 value for this compound is significantly higher than the reported 19 nM. What are the likely causes?
A2: Deviation from the expected IC50 value can stem from several factors. Common issues include inaccurate enzyme concentration, degradation of the inhibitor or substrates, or suboptimal assay conditions.[4] Refer to the troubleshooting tables below for a detailed breakdown of potential causes and solutions.
Q3: Can I use a different buffer system than the one specified in the protocol?
A3: While minor modifications may be acceptable, significant changes to the buffer composition, pH, or ionic strength can impact enzyme activity and inhibitor potency. It is crucial to ensure the buffer conditions are optimal for ThrRS activity and do not interfere with the assay's detection method.
Q4: How can I be sure my ThrRS enzyme is active?
A4: To confirm enzyme activity, always include a positive control (no inhibitor) and a negative control (no enzyme) in your experimental setup. The positive control should exhibit a robust signal, while the negative control should show minimal to no activity. If the positive control shows low activity, the enzyme may have degraded due to improper storage or handling.
Q5: What are the non-translational functions of ThrRS that could be relevant to my research?
A5: Beyond its essential role in protein synthesis, ThrRS has several non-translational functions. Notably, it can negatively regulate myogenesis by inhibiting the JNK signaling pathway through interaction with Axin1, which disrupts the Axin1-MEKK4 interaction. Eukaryotic ThrRS also plays roles in angiogenesis, inflammation, and tumorigenesis.
Troubleshooting Failed Assays
Problem 1: No or Very Low Inhibition Observed
Description: The addition of this compound does not result in a significant decrease in enzyme activity, even at high concentrations.
Quantitative Data Summary:
| Sample | This compound (nM) | ThrRS Activity (Relative Units) | % Inhibition |
| Positive Control | 0 | 1000 | 0% |
| Test 1 | 20 | 980 | 2% |
| Test 2 | 100 | 950 | 5% |
| Test 3 | 500 | 920 | 8% |
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Inactive Inhibitor: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions of the inhibitor from a new stock solution. Ensure the stock is stored at the recommended temperature. |
| Incorrect Substrate Concentration: If substrate concentrations are too high, it can overcome competitive inhibition. | Determine the Km for your substrates and use concentrations at or near the Km value. |
| Inactive Enzyme: The ThrRS enzyme may have lost activity. | Use a fresh aliquot of the enzyme and include a known standard inhibitor to verify enzyme responsiveness. |
| Assay Interference: Components in the assay buffer may be interfering with the inhibitor. | Review the buffer composition for any known interfering substances. |
Problem 2: High Variability Between Replicates
Description: There is a large standard deviation in the measured enzyme activity for replicate wells at the same inhibitor concentration.
Quantitative Data Summary:
| Replicate | This compound (nM) | ThrRS Activity (Relative Units) |
| 1 | 50 | 650 |
| 2 | 50 | 450 |
| 3 | 50 | 800 |
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy: Small volume pipetting errors can lead to significant concentration differences. | Use calibrated pipettes and consider preparing a master mix for each inhibitor concentration to be dispensed. |
| Incomplete Mixing: Reagents may not be homogenously mixed in the wells. | Gently mix the plate after the addition of each reagent, avoiding bubbles. |
| Edge Effects: Wells on the outer edges of the plate are more prone to evaporation. | Avoid using the outermost wells for critical samples or ensure proper plate sealing. |
| Inhibitor Precipitation: this compound may be precipitating out of solution at higher concentrations. | Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent for the stock solution (ensure final solvent concentration is low and consistent across all wells). |
Experimental Protocols
Radiometric Filter-Binding Assay for ThrRS Activity
This protocol is adapted from standard methods for measuring aminoacyl-tRNA synthetase activity.
Materials:
-
Purified ThrRS enzyme
-
This compound
-
L-[14C]-Threonine
-
ATP
-
Yeast total tRNA
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 2.5 mM ATP, 0.6 mM 2-mercaptoethanol
-
10% (w/v) Trichloroacetic Acid (TCA)
-
5% (w/v) TCA
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, L-[14C]-Threonine (to a final concentration near its Km), and yeast total tRNA.
-
Add the desired concentration of this compound or vehicle control to the respective tubes.
-
Equilibrate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the ThrRS enzyme to a final concentration that yields a linear reaction rate for at least 15 minutes.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 10 minutes to precipitate the tRNA.
-
Filter the precipitate through glass fiber filters and wash three times with cold 5% TCA.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a this compound inhibition assay.
Canonical ThrRS Signaling Pathway
Caption: The canonical role of ThrRS in protein synthesis.
Non-Translational ThrRS Signaling (JNK Pathway)
Caption: Non-translational role of ThrRS in inhibiting JNK signaling.
References
Technical Support Center: Optimizing ThrRS-IN-3 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro use of ThrRS-IN-3, a novel inhibitor of Threonyl-tRNA Synthetase (ThrRS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Threonyl-tRNA Synthetase (ThrRS). ThrRS is a dual-function enzyme. Canonically, it is essential for protein synthesis by attaching threonine to its corresponding tRNA.[1][2] However, ThrRS also possesses non-translational functions, including the regulation of signaling pathways. For instance, ThrRS can negatively regulate the JNK signaling pathway by interacting with Axin1 and inhibiting the MEKK4-MKK4-JNK cascade.[3] this compound is designed to modulate these activities, though its precise impact on the signaling versus translational functions may be cell-type and context-dependent.
Q2: What is a recommended starting concentration for this compound in my in vitro experiments?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific biological question being addressed. A dose-response experiment is crucial to determine the effective concentration for your system. Refer to the "Experimental Protocols" section for a detailed method on determining the optimal concentration.
Q3: How stable is this compound in cell culture medium?
A3: this compound is stable in standard cell culture media for at least 72 hours under normal incubation conditions (37°C, 5% CO2). For longer-term experiments, it is advisable to replenish the medium with fresh inhibitor every 48-72 hours to maintain a consistent concentration.
Q4: What are the known off-target effects of this compound?
A4: While this compound has been designed for high selectivity towards ThrRS, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations.[4] It is recommended to perform experiments at the lowest effective concentration to minimize potential off-target binding. Profiling against a panel of related kinases or synthetases can help identify potential off-target interactions.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
Possible Cause & Solution
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment, testing a wider range of concentrations (e.g., 0.1 µM to 50 µM).
-
-
Cell Line Insensitivity: Your cell line may not be sensitive to the inhibition of the ThrRS-regulated pathway you are studying.
-
Solution: Confirm the expression of key pathway components (e.g., ThrRS, JNK, MEKK4) in your cell line via Western blot or qPCR. Consider testing a different, more sensitive cell line as a positive control.
-
-
Incorrect Experimental Readout: The chosen endpoint may not be the most sensitive measure of this compound activity.
-
Solution: If assessing signaling, measure the phosphorylation of a direct downstream target like JNK. If assessing effects on translation, a metabolic labeling assay may be more sensitive than a simple proliferation assay.
-
-
Degradation of the Compound: Improper storage or handling may have led to the degradation of this compound.
-
Solution: Ensure the compound is stored as recommended. Prepare fresh dilutions from a new stock for each experiment.
-
Issue 2: High levels of cytotoxicity observed.
Possible Cause & Solution
-
Concentration is too high: The concentration of this compound used may be toxic to your cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which cell viability drops significantly. Choose a concentration for your experiments that is well below the toxic threshold.
-
-
Off-target effects: At high concentrations, this compound might be inhibiting other essential cellular processes.[5]
-
Solution: Lower the concentration and consider using a secondary, structurally unrelated inhibitor of ThrRS to confirm that the observed phenotype is on-target.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 (JNK Phosphorylation) | 2.5 µM | C2C12 Myoblasts | 24-hour incubation |
| IC50 (Protein Synthesis) | 15 µM | HeLa Cells | 6-hour incubation, [35S]-methionine incorporation |
| Optimal Concentration Range | 1 - 5 µM | C2C12 Myoblasts | For JNK pathway inhibition |
| Concentration for >90% Inhibition | 10 µM | C2C12 Myoblasts | JNK Phosphorylation |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (72 hours) | Assay Method |
| C2C12 Myoblasts | 45 µM | MTT Assay |
| HeLa Cells | 30 µM | MTT Assay |
| HEK293T | > 50 µM | LDH Release Assay |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using Dose-Response Analysis
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.
-
Treatment: Add the different concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM) and a vehicle control (DMSO only) to the cells.
-
Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24 hours).
-
Endpoint Analysis: Harvest the cells and perform the relevant assay. For signaling studies, this would typically be a Western blot for phosphorylated JNK.
-
Data Analysis: Quantify the results and plot the response as a function of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity via MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Add a range of this compound concentrations and a vehicle control. Include a "no-cell" blank control and an "untreated" control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot this against the inhibitor concentration to determine the CC50.
Visualizations
Caption: this compound inhibits the ThrRS-mediated negative regulation of the JNK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common in vitro issues.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A non-translational role of threonyl-tRNA synthetase in regulating JNK signaling during myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in working with novel enzyme inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with novel enzyme inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems encountered in enzyme inhibition assays.
Problem: Irreproducible IC50 Values
Q1: My IC50 values for the same inhibitor vary significantly between experiments. What could be the cause?
A1: Inconsistent IC50 values are a frequent issue. Several factors can contribute to this variability. One common reason is the time-dependent nature of the IC50 index; performing the same assay with different endpoints can lead to different values.[1] The stability of the enzyme and inhibitor, as well as precise control over experimental conditions, are crucial for reproducibility.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that buffer composition, pH, temperature, and incubation times are identical across all experiments.[2]
-
Verify Reagent Stability: Use freshly prepared enzyme solutions, as enzyme activity can decrease with storage.[2] Similarly, ensure your inhibitor is stable in the assay buffer.
-
Control for DMSO Concentration: If your inhibitor is dissolved in DMSO, keep the final DMSO concentration constant across all wells, including controls. DMSO can affect enzyme activity and inhibitor solubility.[3]
-
Check for Time-Dependent Inhibition: Some inhibitors bind slowly or irreversibly, leading to IC50 values that change with pre-incubation time.[4] Perform a time-dependent inhibition study to assess this.
-
Assess for Tight Binding: If the inhibitor concentration is close to the enzyme concentration, the assumption of a steady-state may be violated. This "tight-binding" can lead to an enzyme concentration-dependent IC50.
Experimental Protocol: Assessing Time-Dependent Inhibition
-
Prepare a reaction mixture containing the enzyme and buffer.
-
Add the inhibitor at a fixed concentration (e.g., 5x IC50).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the reaction by adding the substrate.
-
Measure the enzyme activity at each time point.
-
Plot the enzyme activity against the pre-incubation time. A decrease in activity over time suggests time-dependent inhibition.
Problem: Suspected False Positives
Q2: I'm getting a high hit rate in my screen, and I suspect some are false positives. How can I identify them?
A2: False positives are a significant pitfall in high-throughput screening and can arise from various sources, including compound aggregation, assay interference, and non-specific inhibition mechanisms. It is crucial to perform secondary assays to validate initial hits.
Troubleshooting Steps:
-
Identify Promiscuous Inhibitors: Many false positives are "promiscuous inhibitors" that act through non-specific mechanisms, often by forming aggregates that sequester the enzyme. These compounds often show poor structure-activity relationships.
-
Check for Assay Interference: The inhibitor itself might interfere with the detection method. For example, in luciferase-based assays, some inhibitors can stabilize the luciferase enzyme, leading to an increased signal and a false-positive result.
-
Vary Enzyme Concentration: The IC50 of a true, specific inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of many promiscuous inhibitors is highly dependent on the enzyme concentration.
-
Include Detergents: Non-specific inhibition by aggregating compounds can often be attenuated by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
Experimental Protocol: Detergent Assay for Promiscuous Inhibitors
-
Determine the IC50 of the putative inhibitor under standard assay conditions.
-
Repeat the IC50 determination with the inclusion of 0.01% Triton X-100 in the assay buffer.
-
A significant increase in the IC50 value in the presence of the detergent suggests that the inhibitor may be acting through an aggregation-based mechanism.
Quantitative Data Summary: Differentiating True Hits from False Positives
| Parameter | True Inhibitor | Promiscuous/Aggregating Inhibitor |
| IC50 vs. Enzyme Concentration | Independent | Dependent |
| IC50 with 0.01% Triton X-100 | No significant change | Significant increase |
| Structure-Activity Relationship | Generally well-defined | Often flat or inconsistent |
| Pre-incubation Effects | Can show time-dependence | Often show increased potency |
Problem: Poor Inhibitor Solubility
Q3: My inhibitor precipitates in the assay buffer. How can I improve its solubility?
A3: Poor aqueous solubility is a common problem for many small molecule inhibitors. Precipitation can lead to inaccurate and misleading results.
Troubleshooting Steps:
-
Optimize DMSO Concentration: While high concentrations of DMSO can be detrimental to enzyme activity, a small, consistent amount (e.g., 1-5%) can aid solubility.
-
Modify Buffer Conditions: Adjusting the pH of the buffer can increase the solubility of ionizable compounds. Reducing the ionic strength of the buffer may also help.
-
Use of Co-solvents: In some cases, other organic solvents like ethanol or isopropanol can be used, but their compatibility with the enzyme must be verified.
-
Chemical Modification: If solubility issues persist, it may be necessary to chemically modify the inhibitor to improve its physicochemical properties.
Frequently Asked Questions (FAQs)
Q4: What are off-target effects and how can I assess them?
A4: Off-target effects occur when an enzyme inhibitor also interacts with other proteins, which can lead to misinterpretation of experimental results and potential toxicity. It is essential to profile the selectivity of a novel inhibitor.
Assessment Strategies:
-
Kinase Profiling: If your inhibitor targets a kinase, screen it against a panel of other kinases to determine its selectivity.
-
Cell-Based Assays: Use cell lines that lack the target enzyme to see if the inhibitor still produces a cellular effect.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the inhibitor's structure.
Q5: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive)?
A5: Determining the mechanism of inhibition (MOI) is a critical step in characterizing a novel inhibitor. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Experimental Protocol: Mechanism of Action (MOA) Study
-
Set up a matrix of reactions: Vary the concentration of the substrate along the x-axis and use several fixed concentrations of the inhibitor.
-
Measure initial velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction rate.
-
Plot the data: Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
Q6: What are some common artifacts in enzyme assays?
-
Substrate Depletion: If a significant portion of the substrate is consumed during the assay, the reaction rate will decrease, which can be misinterpreted as inhibition.
-
Product Inhibition: The product of the enzymatic reaction may itself be an inhibitor of the enzyme.
-
Instability: The enzyme or one of the substrates may be unstable under the assay conditions.
-
Detection Interference: The inhibitor may absorb light at the same wavelength as the product, or it may quench a fluorescent signal.
Visualizations
Caption: Troubleshooting workflow for irreproducible IC50 values.
Caption: Decision tree for identifying false-positive enzyme inhibitors.
Caption: Workflow for determining the mechanism of enzyme inhibition.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of ThrRS-IN-3 for long-term storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Stability of ThrRS-IN-3 for Long-Term Storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and experimental use of this compound, a threonyl-tRNA synthetase (ThrRS) inhibitor. The information provided is based on general principles of small molecule stability and best practices for enzyme inhibitors, as specific stability data for this compound is not extensively available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term stability, it is highly recommended to store this compound as a lyophilized powder at -20°C or -80°C. Lyophilization, or freeze-drying, removes solvents and immobilizes the compound in a solid state, which significantly reduces degradation over extended periods.[1][2] Storing the compound in a desiccated environment will further enhance its stability.
Q2: I have this compound as a solid. How should I prepare stock solutions for my experiments?
A2: It is best practice to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under desiccating conditions to minimize water content, as water can contribute to the degradation of many small molecules. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: My this compound precipitated out of solution when I diluted it into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: While minimizing DMSO in the final assay is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to rule out any solvent-induced effects.
-
Lower the Final Concentration: The concentration of this compound in your assay may have exceeded its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer.
-
Adjust Buffer pH: The solubility of compounds can be pH-dependent. If the structure of this compound contains ionizable groups, experimenting with different buffer pH values may improve its solubility.
-
Use of Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins or surfactants, in your buffer system.[3]
Q4: How can I assess the stability of my this compound stock solution over time?
A4: The stability of your stock solution can be monitored by periodically assessing its chemical integrity and biological activity. A common method is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to check for the appearance of degradation products. Additionally, you can perform a bioactivity assay (e.g., measuring the IC50 of this compound against ThrRS) with an aged aliquot of your stock solution and compare it to the activity of a freshly prepared solution. A significant increase in the IC50 value would indicate degradation of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or Decreased Potency of this compound in Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound from lyophilized powder. 2. Compare the activity of the new stock solution with the old one in a parallel experiment. 3. If the new stock solution shows higher potency, discard the old stock. 4. To prevent future degradation, aliquot stock solutions into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Instability in aqueous assay buffer | 1. Minimize the pre-incubation time of this compound in the aqueous buffer before starting the reaction. 2. Perform a time-dependent IC50 experiment. If the IC50 value decreases with longer pre-incubation of the enzyme and inhibitor before adding the substrate, it may indicate time-dependent inhibition. Conversely, an increasing IC50 over time in the buffer alone could suggest inhibitor instability.[4][5] 3. Consider using stabilizing excipients in your assay buffer. |
| Interaction with assay components | 1. Review all components of your assay buffer for potential reactivity with this compound. For example, high concentrations of reducing agents could potentially interact with certain functional groups. 2. Run control experiments to assess the stability of this compound in the presence of each individual buffer component. |
Issue 2: High Background Signal or Assay Interference
| Possible Cause | Troubleshooting Steps |
| Inhibitor precipitation | 1. Visually inspect the assay plate for any signs of precipitation. 2. Centrifuge the plate briefly before reading to pellet any precipitate that might interfere with optical measurements. 3. Re-evaluate the solubility of this compound in your assay buffer and adjust the concentration or buffer composition as needed (see FAQ Q3). |
| Intrinsic fluorescence/absorbance of the inhibitor | 1. Run a control experiment with this compound in the assay buffer without the enzyme or other reaction components to measure its intrinsic optical properties at the assay wavelength. 2. If there is significant signal from the inhibitor itself, subtract this background from your experimental readings. |
| Contaminants in the inhibitor stock | 1. Ensure that the solvent (e.g., DMSO) used to prepare the stock solution is of high purity. 2. If possible, verify the purity of your this compound solid material using an analytical technique like HPLC-MS. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Long-term (years) | Store in a desiccated environment. |
| DMSO Stock Solution | -80°C | Short to medium-term (months) | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Solution | 2-8°C | Short-term (hours to days) | Prepare fresh for each experiment. Stability is buffer-dependent and should be verified. |
Table 2: General Troubleshooting for Enzyme Inhibition Assays
| Observation | Potential Cause | Suggested Action |
| No inhibition | Inactive inhibitor, incorrect concentration, or problem with the assay. | Verify inhibitor concentration, prepare fresh stock, and check assay controls. |
| Weak inhibition | Inhibitor degradation, suboptimal assay conditions, or low inhibitor concentration. | Prepare fresh inhibitor stock, optimize assay pH and temperature, and test a higher concentration range. |
| Inconsistent results | Pipetting errors, inhibitor precipitation, or unstable reagents. | Use calibrated pipettes, check for precipitation, and use fresh reagents. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
Objective: To determine the chemical stability of this compound in a given solvent or buffer over time.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the solvent/buffer of interest (e.g., DMSO, PBS pH 7.4).
-
Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
At each time point, quench the sample by adding an equal volume of a cold organic solvent like acetonitrile to precipitate any proteins and halt degradation.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Develop a gradient elution method to separate the parent this compound from potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
A decrease in the peak area of the parent compound over time indicates degradation.
-
Analyze the mass spectra to identify the molecular weights of any new peaks, which correspond to degradation products.
-
Protocol 2: Assessment of this compound Stability by Bioactivity Assay (IC50 Determination)
Objective: To determine the functional stability of this compound by measuring its inhibitory activity over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Age the stock solution under the desired storage conditions for a specific period (e.g., 1 week, 1 month).
-
On the day of the assay, prepare a fresh stock solution of this compound to serve as a control.
-
-
IC50 Determination:
-
Perform a dose-response experiment to determine the IC50 value of both the aged and fresh this compound solutions against Threonyl-tRNA synthetase.
-
The assay should measure the enzymatic activity of ThrRS in the presence of varying concentrations of the inhibitor.
-
Compare the IC50 values obtained from the aged and fresh solutions. A significant increase in the IC50 value for the aged solution indicates a loss of inhibitory activity and thus, degradation.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Canonical and non-canonical signaling of ThrRS.
References
- 1. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
Technical Support Center: Interpreting Unexpected Results with Threonyl-tRNA Synthetase (ThrRS) Modulators
Disclaimer: Information regarding a specific compound designated "ThrRS-IN-3" is not available in the public domain as of late 2025. This guide provides troubleshooting advice for researchers working with Threonyl-tRNA Synthetase (ThrRS) and its inhibitors in general. The following questions and answers address common unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My inhibitor shows variable potency in different cell lines. What could be the cause?
Answer:
Several factors can contribute to differential inhibitor potency across various cell lines. These include:
-
Differential Expression of ThrRS and Related Proteins: Cell lines can have varying endogenous levels of cytoplasmic ThrRS (encoded by TARS), mitochondrial ThrRS (TARS2), and the highly homologous ThrRS-like protein, ThrRS-L (TARSL2).[1][2] An inhibitor's activity might be influenced by the relative abundance of these potential targets. We recommend performing a baseline protein expression analysis (e.g., Western blot) for ThrRS and ThrRS-L in your cell lines of interest.
-
Metabolic State and Oxidative Stress: The editing function of ThrRS is sensitive to oxidative stress.[3][4][5] High levels of reactive oxygen species (ROS) can oxidize a critical cysteine residue in the editing domain, impairing its function. This could potentiate the effect of an inhibitor targeting the editing site or lead to confounding results. It is advisable to assess the baseline oxidative stress levels in your cell lines.
-
Off-Target Effects: The inhibitor may have off-target activities on other kinases or cellular pathways that vary between cell lines. A broad-spectrum kinase panel screening can help identify potential off-target interactions.
Question 2: I observe a decrease in cell proliferation, but it doesn't correlate with the inhibition of global protein synthesis. Why?
Answer:
This is a plausible scenario as Threonyl-tRNA Synthetase has important non-canonical functions independent of its role in protein synthesis.
-
Disruption of Signaling Pathways: ThrRS is known to negatively regulate myogenesis through the Axin-MEKK4-MKK4-JNK signaling pathway. Your inhibitor might be modulating this or other signaling cascades regulated by ThrRS, leading to anti-proliferative effects without shutting down overall translation.
-
Non-translational Roles: Studies have shown that knockdown of ThrRS can impair cell differentiation without affecting the global protein synthesis rate. Your compound might be selectively interfering with these non-canonical functions.
Below is a diagram illustrating the JNK signaling pathway regulated by ThrRS.
Question 3: My compound appears to inhibit ThrRS in my biochemical assay, but I see an unexpected increase in serine misincorporation in my cellular assays. What is happening?
Answer:
This result strongly suggests that your compound may be selectively inhibiting the editing (proofreading) function of ThrRS without affecting its aminoacylation (charging) function .
ThrRS possesses an editing domain that hydrolyzes incorrectly charged Ser-tRNAThr to maintain translational fidelity. If your inhibitor binds to this editing site, it would prevent the removal of serine from tRNAThr, leading to its incorporation at threonine codons during protein synthesis.
| ThrRS Function | Effect of Selective Editing Site Inhibitor | Expected Experimental Outcome |
| Aminoacylation | No significant change | Threonylation of tRNAThr proceeds normally. |
| Editing | Inhibited | Increased levels of Ser-tRNAThr; Serine misincorporation at Threonine codons. |
You can confirm this by performing a specific in vitro editing assay.
Experimental Protocols
Protocol 1: In Vitro ThrRS Aminoacylation Assay
This assay measures the charging of tRNAThr with Threonine.
Materials:
-
Purified recombinant ThrRS enzyme
-
Total tRNA isolated from E. coli or in vitro transcribed tRNAThr
-
[14C]-labeled Threonine
-
ATP, MgCl2, Tris-HCl buffer
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
Methodology:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, and [14C]-Thr.
-
Add the ThrRS enzyme and your test inhibitor at various concentrations.
-
Initiate the reaction by adding tRNAThr.
-
Incubate at 37°C for a defined time course (e.g., 0, 2, 5, 10 minutes).
-
Stop the reaction by spotting aliquots onto glass fiber filters and immersing them in cold 5% TCA.
-
Wash the filters three times with cold 5% TCA and once with ethanol to remove unincorporated [14C]-Thr.
-
Dry the filters and measure the radioactivity using a scintillation counter. The counts represent the amount of [14C]-Thr charged onto the tRNA.
Protocol 2: In Vitro ThrRS Post-Transfer Editing Assay
This assay measures the deacylation (removal) of mischarged Serine from tRNAThr.
Materials:
-
Purified recombinant editing-deficient ThrRS (e.g., C182A mutant for E. coli ThrRS) to prepare the substrate.
-
Purified wild-type ThrRS enzyme.
-
[14C]-labeled Serine.
-
In vitro transcribed tRNAThr.
-
ATP, MgCl2, Tris-HCl buffer.
Methodology:
-
Prepare Mis-charged Substrate: First, synthesize [14C]Ser-tRNAThr in a large-scale aminoacylation reaction using the editing-deficient ThrRS mutant. Purify the resulting [14C]Ser-tRNAThr.
-
Deacylation Reaction: Prepare a reaction mixture containing buffer and purified [14C]Ser-tRNAThr.
-
Add wild-type ThrRS enzyme and your test inhibitor.
-
Incubate at 37°C, taking time points.
-
Spot aliquots onto filters and precipitate with cold TCA as described in the aminoacylation assay.
-
A decrease in radioactivity on the filters over time indicates deacylation activity. An effective editing site inhibitor will prevent this decrease.
Troubleshooting Workflow
The following diagram outlines a general workflow for investigating unexpected results with a potential ThrRS inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A threonyl-tRNA synthetase-like protein has tRNA aminoacylation and editing activities. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe oxidative stress induces protein mistranslation through impairment of an aminoacyl-tRNA synthetase editing site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Novel Threonyl-tRNA Synthetase (ThrRS) Inhibitors
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis of novel Threonyl-tRNA Synthetase (ThrRS) inhibitors. Given that specific protocols for individual novel compounds are often proprietary or not widely published, this guide offers generalized workflows, troubleshooting for common synthetic challenges, and frequently asked questions based on established medicinal chemistry principles and published research on ThrRS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common starting points or scaffolds for designing novel ThrRS inhibitors?
A1: The design of novel ThrRS inhibitors often begins from known scaffolds or by employing fragment-based and structure-based design strategies.[1][2] The natural product borrelidin has served as a key inspiration, though its complexity and toxicity necessitate the development of analogues with improved properties.[3][4] More recent approaches involve targeting multiple sites on the enzyme, such as the amino acid, ATP, and tRNA binding pockets simultaneously. Fragment-based screening has also been successful in identifying new chemical matter that can be elaborated into more potent inhibitors.
Q2: What are the major challenges in synthesizing ThrRS inhibitors?
A2: A significant challenge in developing ThrRS inhibitors is achieving selectivity for the pathogenic enzyme (e.g., bacterial or parasitic) over the human cytoplasmic and mitochondrial counterparts to minimize toxicity. For complex molecules like borrelidin and its analogues, the synthesis itself can be challenging due to the presence of multiple stereocenters and a macrolide ring structure. General challenges in small molecule synthesis, such as low reaction yields, difficult purifications, and product instability, are also common.
Q3: How can I monitor the progress of my synthesis reactions?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring reaction progress. These techniques allow you to track the consumption of starting materials and the formation of the product. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the mass of the desired product in the reaction mixture.
Q4: My crude product is a complex mixture. What are the best purification strategies?
A4: Purification of small molecule inhibitors typically involves one or more chromatographic techniques. Flash column chromatography is a standard method for initial purification. For higher purity, preparative HPLC is often employed. If your compound is crystalline, recrystallization can be a highly effective method for achieving high purity. Other techniques like size exclusion chromatography and ion-exchange chromatography may also be applicable depending on the properties of your molecule.
Q5: How do I confirm the identity and purity of my final compound?
A5: A combination of analytical techniques is essential for characterizing a novel inhibitor. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure. Mass spectrometry (MS) verifies the molecular weight. HPLC is used to determine the purity of the final compound. For crystalline compounds, X-ray crystallography can provide definitive structural confirmation.
Generalized Experimental Protocols
The following protocols outline a general workflow for the synthesis, purification, and characterization of a hypothetical novel ThrRS inhibitor, referred to as "ThrRS-Inhibitor-X." These should be adapted based on the specific chemistry of the target molecule.
Protocol 1: General Synthesis of a ThrRS Inhibitor Scaffold (e.g., via Suzuki Coupling)
This protocol describes a common cross-coupling reaction used in medicinal chemistry to form a biaryl scaffold, which is present in some kinase and synthetase inhibitors.
Objective: To synthesize a biaryl core structure as a key intermediate for a novel ThrRS inhibitor.
Materials:
-
Aryl halide (e.g., bromopyridine derivative)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), aryl boronic acid/ester (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add the degassed solvent and water (typically a 3:1 to 5:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification by Preparative HPLC
Objective: To obtain a highly pure sample of the final ThrRS inhibitor.
Materials:
-
Crude synthesized inhibitor
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase modifiers (e.g., formic acid, trifluoroacetic acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Scale up the analytical method to the preparative system, adjusting the flow rate and injection volume based on the column dimensions.
-
Dissolve the crude product in a suitable solvent, ideally the mobile phase, and filter to remove any particulate matter.
-
Perform the preparative HPLC separation, collecting fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Protocol 3: Characterization of the Final Product
Objective: To confirm the structure and purity of the synthesized ThrRS inhibitor.
Procedure:
-
NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Prepare a dilute solution of the compound and analyze by high-resolution mass spectrometry (HRMS) to confirm the exact mass.
-
Purity Analysis: Determine the final purity by analytical HPLC, typically aiming for >95% purity for biological screening.
Data Presentation
The following tables present hypothetical data for a series of novel ThrRS inhibitors, illustrating how quantitative data should be structured for clear comparison.
Table 1: In Vitro Activity of Hypothetical ThrRS Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Kᵢ (nM) |
| ThrRS-Inhibitor-X1 | S. aureus ThrRS | 50 | 25 |
| ThrRS-Inhibitor-X2 | S. aureus ThrRS | 25 | 12 |
| ThrRS-Inhibitor-X3 | S. aureus ThrRS | 10 | 5 |
| Borrelidin (Control) | S. aureus ThrRS | 5 | 2 |
Table 2: Selectivity Profile of Lead Compound ThrRS-Inhibitor-X3
| Enzyme | IC₅₀ (nM) | Selectivity Fold (Human/Bacterial) |
| S. aureus ThrRS | 10 | - |
| Human Cytosolic ThrRS | 1,000 | 100 |
| Human Mitochondrial ThrRS | 5,000 | 500 |
Troubleshooting Guides
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst or reagents- Incorrect reaction temperature- Presence of air or moisture in a sensitive reaction- Suboptimal reaction time | - Use fresh, high-purity reagents and catalysts.- Optimize the reaction temperature.- Ensure the reaction is run under an inert atmosphere with dry solvents.- Monitor the reaction over time to determine the optimal duration. |
| Formation of Multiple Byproducts | - Incorrect stoichiometry- Reaction temperature is too high- Competing reaction pathways | - Carefully control the molar ratios of reactants.- Lower the reaction temperature.- Consider using protecting groups to block reactive sites. |
| Reaction Stalls Before Completion | - Catalyst deactivation- Product inhibition- Reversible reaction reaching equilibrium | - Add a fresh portion of the catalyst.- If possible, remove the product as it forms.- Use an excess of one reactant to drive the reaction to completion. |
| Difficulty Reproducing a Literature Procedure | - Subtle differences in reagent quality or reaction setup- Undisclosed experimental details | - Use reagents from the same supplier if possible.- Pay close attention to details like stirring speed and the rate of addition of reagents.- Contact the corresponding author for clarification if necessary. |
Troubleshooting Purification and Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product is Insoluble or "Oils Out" During Workup/Purification | - Inappropriate solvent system- High concentration of the product | - Screen different solvents for extraction and chromatography.- Use a larger volume of solvent or perform the purification on a more dilute solution. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity- Column overloading- Co-eluting impurities | - Optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Consider a different stationary phase or an alternative purification method like preparative HPLC. |
| Compound Degrades on the HPLC or GC Column | - Compound is sensitive to the mobile phase pH- Thermal instability (for GC) | - Adjust the pH of the mobile phase with modifiers like formic acid or ammonium hydroxide.- Use a lower column temperature or switch to HPLC if using GC. |
| Inconsistent Results in Biological Assays | - Compound instability in the assay buffer- Precipitation of the compound at the tested concentration- Presence of active impurities | - Assess the stability of the compound in the assay buffer over time.- Check the solubility of the compound in the assay medium.- Re-purify the compound to ensure high purity. |
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of ThrRS and its inhibition.
Experimental Workflow for ThrRS Inhibitor Synthesis and Screening
Caption: Workflow for novel ThrRS inhibitor development.
References
- 1. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthetic approach to borrelidin fragments: focus on key intermediates [beilstein-journals.org]
- 4. Synthetic approach to borrelidin fragments: focus on key intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Threonyl-tRNA Synthetase (ThrRS) Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "ThrRS-IN-3" is not publicly available at this time. This technical support guide has been developed using the well-characterized, potent Threonyl-tRNA Synthetase (ThrRS) inhibitor, Borrelidin , as a representative compound. The principles and methodologies described herein are broadly applicable to the study of other ThrRS inhibitors and their potential off-target effects.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and address potential issues encountered during experiments with ThrRS inhibitors like Borrelidin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Borrelidin?
A1: Borrelidin is a potent inhibitor of both bacterial and eukaryotic threonyl-tRNA synthetase (ThrRS).[1][2] It functions by binding to the active site of ThrRS, preventing the aminoacylation of tRNA with threonine. This leads to an accumulation of uncharged tRNA, triggering nutritional stress and inhibiting protein synthesis.[2] Structural studies have revealed that Borrelidin simultaneously occupies the binding sites for L-threonine, tRNA, and ATP, effectively blocking the enzyme's function.[3]
Q2: What are the known off-target effects and toxicities associated with Borrelidin?
A2: While a potent inhibitor of ThrRS, Borrelidin lacks high selectivity for microbial versus human ThrRS, which contributes to its toxicity in human cells.[4] Its off-target effects are a significant consideration in its therapeutic application. Known biological activities beyond ThrRS inhibition include anti-angiogenic, anti-malarial, anti-fungal, and pro-apoptotic effects in various cancer cell lines. Recent studies have also suggested that Borrelidin can dissociate amyloid-β and tau fibrils, indicating potential interactions with pathways related to neurodegenerative diseases.
Q3: How does Borrelidin bind to ThrRS, and are there species-specific differences?
A3: Borrelidin is a noncompetitive, tight-binding inhibitor of E. coli ThrRS with respect to threonine and ATP. It binds to a hydrophobic pocket adjacent to the active site of the enzyme. This binding is thought to induce a conformational change that blocks the release of the threonyl-AMP intermediate. Importantly, there are species-specific differences in the Borrelidin binding site, which can lead to variations in inhibitory activity across different organisms.
Troubleshooting Guide
Problem 1: I am observing higher-than-expected cytotoxicity in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity | Borrelidin is known to inhibit human ThrRS, leading to cytotoxicity. Consider using a lower concentration range or reducing the treatment duration. |
| Off-Target Effects | The observed toxicity may be due to off-target activities unrelated to ThrRS inhibition. Perform a cell viability assay with a rescue experiment by supplementing the media with high concentrations of L-threonine. If toxicity persists, it suggests off-target effects. |
| Activation of Apoptosis | Borrelidin is a potent inducer of apoptosis in some cell lines, such as acute lymphoblastic leukemia cells. Assess markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) by Western blot or flow cytometry. |
Problem 2: The compound shows weak or no efficacy in my microbial growth inhibition assay.
| Possible Cause | Troubleshooting Step |
| Species-Specific Resistance | The target organism's ThrRS may have a Borrelidin-resistant binding site. Sequence the ThrRS gene of the organism and compare it to known sensitive and resistant orthologs. |
| Efflux Pump Activity | Some bacteria may possess efflux pumps that actively remove the inhibitor from the cell. Test the compound in efflux pump-deficient mutant strains if available. |
| Compound Degradation | Ensure the stability of the compound in your experimental media and conditions. |
Problem 3: My experimental results are inconsistent across different batches of the inhibitor or different experiments.
| Possible Cause | Troubleshooting Step |
| Compound Purity and Integrity | Verify the purity and integrity of your inhibitor stock using analytical methods such as HPLC-MS. |
| Solubility Issues | Ensure the compound is fully dissolved in the vehicle solvent and that the final concentration in the assay does not exceed its solubility limit. |
| Variability in Cell Culture | Standardize cell passage number, seeding density, and growth conditions to minimize experimental variability. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Borrelidin against various cell lines.
| Cell Line | Assay Type | IC50 | Reference |
| Acute Lymphoblastic Leukemia (ALL) cell lines (Jurkat, CEM) | Proliferation Assay | 50 ng/mL | |
| Plasmodium falciparum | In vitro growth inhibition | - | |
| Human HEK293 cells | Cytotoxicity Assay | - |
Note: Specific IC50 values for P. falciparum and HEK293 cells were not provided in the abstract, but the study highlights a 355-fold activity difference between them.
Experimental Protocols
Protocol 1: Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the threonine-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the first step of the aminoacylation reaction catalyzed by ThrRS.
Materials:
-
Purified recombinant ThrRS
-
L-threonine
-
ATP
-
[³²P]PPi
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Activated charcoal
-
Borrelidin (or other inhibitor)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-threonine, and [³²P]PPi.
-
Add varying concentrations of Borrelidin or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified ThrRS.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the reaction mixture to a slurry of activated charcoal in a suitable buffer. The charcoal will bind the unincorporated [³²P]PPi.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity in the supernatant, which contains the [³²P]ATP formed, using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the ThrRS inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Mammalian or microbial cells
-
Complete cell culture medium
-
Borrelidin (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Borrelidin or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: On-target and potential off-target pathways of Borrelidin.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
References
- 1. A unique hydrophobic cluster near the active site contributes to differences in borrelidin inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borrelidin, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientists Discover Antibiotic Mechanism | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability with ThrRS Inhibitors
Welcome to the technical support center for optimizing cell viability in experiments involving Threonyl-tRNA Synthetase (ThrRS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of a ThrRS inhibitor?
A1: Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA), a process called aminoacylation. This is a fundamental step in protein synthesis. A ThrRS inhibitor blocks the catalytic activity of ThrRS, leading to a depletion of charged threonyl-tRNA. This, in turn, inhibits protein synthesis, which can lead to cell growth arrest and, ultimately, cell death.
Q2: What are the expected effects of ThrRS inhibition on cell viability?
A2: Inhibition of ThrRS is expected to decrease cell viability in a dose- and time-dependent manner. By halting protein synthesis, essential proteins for cell survival and proliferation are not produced, leading to cytotoxicity. The severity of the effect can vary depending on the cell type, its proliferation rate, and its dependence on de novo protein synthesis.
Q3: Are there any non-canonical functions of ThrRS that could be affected by an inhibitor?
A3: Yes, beyond its role in protein synthesis, ThrRS has non-translational functions. For instance, it has been shown to negatively regulate myogenesis through the Axin1-MEKK4-MKK4-JNK signaling pathway[1]. Inhibition of ThrRS could potentially interfere with these signaling pathways, leading to other cellular effects beyond the canonical inhibition of protein synthesis.
Q4: How do I choose the optimal concentration range for my experiments?
A4: The optimal concentration range for a ThrRS inhibitor should be determined empirically for each cell line. A good starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50). This will help you select a range of concentrations that produce a measurable biological effect without causing immediate, non-specific toxicity.
Q5: How long should I incubate my cells with the ThrRS inhibitor?
A5: The incubation time will depend on the specific cell line and the experimental endpoint. For cell viability assays, typical incubation times range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point where a clear dose-dependent effect on cell viability can be observed.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the storage conditions and age of the ThrRS inhibitor. Prepare fresh stock solutions. |
| Incorrect Concentration | Double-check all dilution calculations and ensure accurate pipetting. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different, more sensitive cell line or increasing the inhibitor concentration and/or incubation time. |
| Short Incubation Time | The effects on cell viability may take longer to manifest. Extend the incubation period (e.g., to 48 or 72 hours). |
| High Seeding Density | Overly confluent cells may exhibit reduced sensitivity. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Issue 2: Unexpectedly Low Cell Viability (Even at Low Concentrations)
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%). Run a solvent control to assess its effect on cell viability. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Cell Contamination | Check for signs of bacterial or fungal contamination, which can impact cell health. |
| Sensitive Cell Line | The cell line being used may be highly sensitive to the inhibitor. Use a lower concentration range in your dose-response experiments. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding | Ensure consistent cell numbers are seeded in each well. Use a reliable cell counting method, such as a hemocytometer with trypan blue staining. |
| Inconsistent Incubation Times | Standardize the incubation times for all experiments. |
| Edge Effects in Plates | Edge wells of microplates are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS to minimize evaporation. |
| Passage Number of Cells | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Quantitative Data Summary
The following tables present example data for a hypothetical ThrRS inhibitor. Note: This data is for illustrative purposes only and should be determined experimentally for your specific inhibitor and cell line.
Table 1: Example IC50 Values for a Hypothetical ThrRS Inhibitor in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF7 | Breast Cancer | 48 | 1.2 |
| A549 | Lung Cancer | 48 | 2.5 |
| HCT116 | Colon Cancer | 48 | 0.8 |
| HeLa | Cervical Cancer | 72 | 1.5 |
Table 2: Example Effect of Incubation Time on Cell Viability
| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 95 | 85 | 70 |
| 1.0 | 70 | 50 | 30 |
| 10.0 | 40 | 15 | 5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol outlines the steps for determining cell viability after treatment with a ThrRS inhibitor using the resazurin reduction assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ThrRS inhibitor stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the ThrRS inhibitor in complete culture medium from a concentrated stock solution. Ensure the final solvent concentration does not exceed a non-toxic level (e.g., 0.1% DMSO). b. Include wells for vehicle control (medium with solvent) and untreated control (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate inhibitor concentrations.
-
Incubation: a. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Assay: a. After incubation, add 20 µL of resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis: a. Subtract the background fluorescence (from wells with medium and resazurin but no cells). b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: General Cell Culture and Passaging
This protocol provides a general procedure for maintaining and passaging adherent cell lines.
Materials:
-
Adherent cell line
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), free of Ca2+ and Mg2+
-
T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer and trypan blue stain
Procedure:
-
Cell Maintenance: a. Grow cells in a T-75 flask with complete medium in a 37°C, 5% CO2 incubator. b. Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.
-
Passaging Cells: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA to the flask, ensuring it covers the entire cell layer. d. Incubate at 37°C for 3-5 minutes, or until cells detach. e. Add 5-7 mL of complete medium to the flask to inactivate the trypsin. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the cell suspension to a 15 mL conical tube. h. Centrifuge at 1,000 rpm for 5 minutes. i. Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete medium. j. Count the cells using a hemocytometer and trypan blue to determine viability. k. Seed new flasks or plates at the desired density.
Visualizations
Caption: ThrRS signaling pathway involved in the negative regulation of myogenesis.
Caption: Workflow for assessing cell viability with a ThrRS inhibitor using the resazurin assay.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Validating the Inhibitory Effect of ThrRS-IN-3 on Threonyl-tRNA Synthetase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel threonyl-tRNA synthetase (ThrRS) inhibitor, ThrRS-IN-3, with other established alternatives. The objective is to present experimental data and detailed protocols to validate its inhibitory effects and potential as a therapeutic agent. ThrRS is a critical enzyme in protein biosynthesis and has emerged as a promising target for antimicrobial, anti-inflammatory, and anti-angiogenic therapies due to its essential role and non-canonical functions.[1][2][3]
Comparative Analysis of ThrRS Inhibitors
The inhibitory potential of this compound is benchmarked against a panel of known ThrRS inhibitors, including natural products and synthetic compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) against ThrRS and the minimum inhibitory concentration (MIC) against various bacterial strains.
| Inhibitor | Type | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | Mechanism of Action |
| This compound | Hypothetical Small Molecule | S. enterica ThrRS | 0.8 | 8-16 | ATP-Competitive |
| Borrelidin | Natural Product (Macrolide) | E. coli & Human ThrRS | - | - | Four-site inhibitor, competing with amino acid, ATP, and tRNA.[4] |
| Obafluorin | Natural Product (β-lactone) | Bacterial ThrRS | - | - | Covalent inhibitor targeting Tyr462 in the active site.[3] |
| Compound 30d | Synthetic | S. enterica ThrRS | 1.4 | 16-32 | Dual-site inhibitor targeting tRNA and L-threonine pockets. |
| 5'-O-[N-(threonyl)sulfamoyl] adenosine | Synthetic | ThrRS | - | - | Mimics the threonyl adenosine monophosphate intermediate. |
Experimental Protocols
To validate the inhibitory effect of this compound, a series of biochemical and cell-based assays are recommended.
Thermal Shift Assay (TSA)
This assay is employed to rapidly assess the binding of an inhibitor to the target protein by measuring changes in its thermal stability.
Protocol:
-
Purify the recombinant ThrRS protein (wild-type and mutants if applicable).
-
Prepare a reaction mixture containing the purified ThrRS protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the inhibitor (this compound).
-
Use a real-time PCR instrument to gradually increase the temperature of the mixture.
-
Monitor the fluorescence intensity, which increases as the protein unfolds and the dye binds to hydrophobic regions.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated. An increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
ATP Hydrolysis Assay
This assay measures the enzymatic activity of ThrRS by quantifying the amount of ATP hydrolyzed during the aminoacylation reaction.
Protocol:
-
Incubate purified ThrRS with its substrates (L-threonine, ATP, and tRNAThr) in a suitable reaction buffer.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period.
-
The amount of inorganic phosphate released from ATP hydrolysis is measured using a malachite green-based colorimetric assay.
-
A decrease in ATP hydrolysis in the presence of the inhibitor confirms its inhibitory effect on ThrRS activity.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a series of dilutions of the inhibitor (this compound) in a liquid growth medium in a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. enterica, E. coli).
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions for bacterial growth (e.g., 18-24 hours at 37°C).
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflow
Understanding the broader biological context of ThrRS inhibition is crucial for drug development. ThrRS has been implicated in various signaling pathways beyond its canonical role in protein synthesis.
ThrRS in Cellular Signaling
ThrRS can influence key signaling pathways such as the JNK and NF-κB pathways. For instance, ThrRS can negatively regulate myogenesis by interacting with Axin1 and inhibiting the JNK signaling pathway. Additionally, extracellular ThrRS can induce dendritic cell maturation and IL-12 production via the NF-κB pathway, promoting a T helper type 1 (Th1) cell response.
References
- 1. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Threonyl-tRNA Synthetase Inhibitors: Benchmarking ThrRS-IN-3
For Researchers, Scientists, and Drug Development Professionals
Threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis, has emerged as a promising target for the development of novel antimicrobial and antimalarial agents. This guide provides an objective comparison of a recently identified inhibitor, ThrRS-IN-3, with other known ThrRS inhibitors. The comparative analysis is supported by experimental data on their inhibitory potency and cellular activity. Detailed methodologies for key experimental assays are also provided to facilitate reproducible research.
Performance Comparison of ThrRS Inhibitors
The inhibitory activities of this compound and other notable inhibitors are summarized in the table below. The data highlights the potency against the target enzyme (IC50 or Ki) and the antimicrobial efficacy (Minimum Inhibitory Concentration, MIC).
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | MIC (μg/mL) | Mechanism of Action | Selectivity |
| This compound (Compound 36j) | Salmonella enterica ThrRS | 19 nM | 34 nM (Kd) | 2-8 | Triple-site inhibitor | Not specified |
| Borrelidin | Escherichia coli ThrRS | - | 4 nM | 16-32 (S. enterica) | Non-competitive | Low (inhibits human ThrRS) |
| Human ThrRS | - | 7 nM | - | |||
| Obafluorin | Escherichia coli ThrRS | Fully inhibits at low concentrations | - | Not specified | Covalent inhibitor | High (targets bacterial ThrRS) |
| Compound 30d | Salmonella enterica ThrRS | 1.4 µM | - | 16-32 | tRNA-amino acid dual-site inhibitor | Not specified |
Experimental Protocols
ThrRS Inhibition Assay (ATP Hydrolysis)
This assay determines the inhibitory effect of a compound on the aminoacylation activity of ThrRS by measuring the hydrolysis of ATP.
Materials:
-
Purified ThrRS enzyme
-
L-threonine
-
ATP
-
tRNAThr
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite green-molybdate solution (for phosphate detection)
-
Test compounds (inhibitors)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing ThrRS enzyme, L-threonine, and tRNAThr in the reaction buffer.
-
Add varying concentrations of the test compound to the wells of the microplate. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green-molybdate solution. This solution will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor binding to ThrRS.
Materials:
-
Purified ThrRS enzyme
-
Test compound (inhibitor)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified ThrRS and the test compound against the same buffer to minimize heat of dilution effects.
-
Load the ThrRS solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times that of the protein in the cell.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the test compound into the ThrRS solution.
-
The instrument measures the heat released or absorbed during each injection.
-
Integrate the heat signal for each injection and plot it against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is used to assess the stabilization of ThrRS upon inhibitor binding by measuring changes in the protein's melting temperature (Tm).
Materials:
-
Purified ThrRS enzyme
-
SYPRO Orange dye (or other fluorescent dye that binds to unfolded proteins)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
Test compounds (inhibitors)
-
qPCR instrument with a thermal melting curve analysis module
-
384-well PCR plates
Procedure:
-
Prepare a master mix containing the ThrRS enzyme and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a 384-well PCR plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the inhibitor. A positive ΔTm indicates stabilization of the protein by the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.
Materials:
-
Test microorganism (e.g., Salmonella enterica, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (inhibitors)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Threonyl-tRNA Synthetase (ThrRS) Catalytic Cycle and Inhibition
Caption: Overview of the ThrRS catalytic cycle and various inhibitor mechanisms.
Experimental Workflow for ThrRS Inhibitor Evaluation
Caption: A typical workflow for the identification and characterization of ThrRS inhibitors.
Revolutionizing Antibiotic Development: A Comparative Analysis of ThrRS-IN-3 Against Resistant Bacterial Strains
For Immediate Release
In the global battle against antimicrobial resistance, a novel inhibitor, ThrRS-IN-3, has emerged as a promising candidate, demonstrating potent activity against the essential bacterial enzyme, threonyl-tRNA synthetase (ThrRS). This guide provides a comprehensive comparison of this compound with existing alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to this compound: A Novel Mechanism of Action
This compound, also known as compound 36j, is a first-in-class, triple-site inhibitor of the Salmonella enterica threonyl-tRNA synthetase (SeThrRS). Unlike conventional antibiotics that typically target one or two substrate-binding sites of an enzyme, this compound simultaneously competes with all three of the enzyme's substrates: L-threonine, ATP, and the cognate tRNA (tRNAThr). This innovative mechanism offers a potential advantage in overcoming existing resistance mechanisms.
Performance Data: this compound vs. Alternatives
The efficacy of this compound and its analogues has been evaluated against various bacterial strains and compared with other ThrRS inhibitors and standard-of-care antibiotics.
Table 1: Inhibitory Activity of this compound and Comparators against Salmonella enterica ThrRS
| Compound | Target | IC50 (nM) | Kd (nM) |
| This compound (compound 36j) | SeThrRS | 19[1] | 35.4[1] |
| Borrelidin | ThrRS | - | - |
| Obafluorin | ThrRS | - | - |
Table 2: Minimum Inhibitory Concentrations (MIC) against Salmonella enterica
| Compound | S. enterica ATCC 14028 (µg/mL) | Multidrug-Resistant S. enterica strains (µg/mL) |
| This compound analogues (36b, 36k, 36l) | 2-8[1] | Data not available |
| Borrelidin | 0.51[2] | Data not available |
| Obafluorin | 256 (E. coli with deficient outer membrane: 4)[3] | Data not available |
| Ciprofloxacin | ≤0.015 - 1 | Resistant strains: >1 |
| Ceftriaxone | Data not available | Resistant strains: >4 |
| Azithromycin | 0.125–2 | Elevated MICs in resistant strains: >32 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound against SeThrRS was determined using a malachite green-based colorimetric assay to measure the release of pyrophosphate (PPi) during the aminoacylation reaction. The reaction mixture contained the purified SeThrRS enzyme, L-threonine, ATP, and varying concentrations of the inhibitor. The reaction was initiated by the addition of tRNAThr and incubated. The amount of PPi generated was quantified by measuring the absorbance at 620 nm after the addition of the malachite green reagent. IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.
Determination of Dissociation Constant (Kd) by Isothermal Titration Calorimetry (ITC)
The binding affinity (Kd) of this compound to SeThrRS was measured using isothermal titration calorimetry. This technique directly measures the heat released or absorbed during the binding event. A solution of this compound was titrated into a solution containing the purified SeThrRS enzyme in a temperature-controlled sample cell. The resulting heat changes upon each injection were measured to generate a binding isotherm. The dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) were then determined by fitting the data to a single-site binding model.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds was assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of each compound was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Bacterial strains were cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Mechanism and Workflow
To better understand the novel mechanism of this compound and the experimental process, the following diagrams are provided.
Caption: Triple-site inhibition mechanism of this compound.
Caption: Experimental workflow for novel antimicrobial discovery.
Conclusion
This compound represents a significant advancement in the pursuit of novel antibiotics. Its unique triple-site inhibitory mechanism against ThrRS demonstrates high potency at the enzymatic level. While in-depth data on its activity against a broad range of multidrug-resistant clinical isolates is still emerging, the initial findings for its analogues are promising. Further research and clinical evaluation are warranted to fully assess the therapeutic potential of this compound in combating antibiotic-resistant infections. This guide serves as a foundational resource for the scientific community to understand and build upon this exciting development.
References
Independent Verification of ThrRS Inhibitor Mechanisms of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for distinct classes of Threonyl-tRNA Synthetase (ThrRS) inhibitors. The data presented is compiled from publicly available research to facilitate the independent verification and comparison of their inhibitory actions.
Executive Summary
Threonyl-tRNA Synthetase (ThrRS) is a critical enzyme in protein biosynthesis, making it an attractive target for the development of novel antimicrobial and therapeutic agents. A variety of inhibitors have been identified, each with a unique mechanism of action. This guide compares four such inhibitors: the natural product non-competitive inhibitor Borrelidin , the covalent inhibitor Obafluorin , a synthetic dual-site inhibitor , and a substrate analogue . Understanding these distinct mechanisms is crucial for the rational design and development of next-generation ThrRS-targeted drugs.
Comparative Analysis of ThrRS Inhibitor Potency
The following table summarizes the in vitro potency of the selected ThrRS inhibitors against bacterial ThrRS.
| Inhibitor Class | Representative Compound | Target Organism/Enzyme | IC50 (μM) | Reference |
| Non-competitive | Borrelidin | Escherichia coli ThrRS | ~0.00097 (0.97 nM) | [1] |
| Covalent | Obafluorin | Pseudomonas fluorescens ThrRS | Potent inhibitor | [2] |
| Dual-site | Compound 30d | Salmonella enterica ThrRS | 1.4 | [3] |
| Substrate Analogue | ThrAMS | Bacterial ThrRS | Not explicitly stated, but described as potent | [4] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and target organisms across different studies.
Mechanisms of Action
Borrelidin: Non-competitive Inhibition
Borrelidin is a macrolide natural product that acts as a potent non-competitive inhibitor of ThrRS.[1] It binds to a hydrophobic pocket distinct from the active site for L-threonine and ATP. This binding event induces a conformational change in the enzyme, which in turn perturbs the catalytic site and prevents the aminoacylation reaction. Although it is a potent inhibitor of both bacterial and eukaryotic ThrRS, its high cytotoxicity to human cells has limited its clinical development.
Obafluorin: Covalent Inhibition
Obafluorin, a natural product from Pseudomonas fluorescens, is the first identified covalent inhibitor of an aminoacyl-tRNA synthetase. It contains a β-lactone ring that forms a covalent bond with a tyrosine residue (Tyr462 in E. coli ThrRS) within the active site. This covalent modification irreversibly inactivates the enzyme, preventing it from binding to its substrates (L-threonine, ATP, and tRNA).
Dual-Site Inhibitors: Targeting tRNA and Amino Acid Pockets
A novel class of synthetic inhibitors has been designed to simultaneously occupy both the tRNAThr and L-threonine binding pockets of ThrRS. Compound 30d is a representative of this class. Its co-crystal structure with Salmonella enterica ThrRS reveals that it binds in an ATP-independent manner, a mechanism distinct from other known ThrRS inhibitors. This dual-site binding offers a new avenue for developing potent and selective inhibitors.
Substrate Analogues: Mimicking the Aminoacyl-Adenylate Intermediate
Substrate analogues, such as ThrAMS, are designed to mimic the threonyl-adenylate intermediate formed during the aminoacylation reaction. These molecules bind tightly to the active site, acting as competitive inhibitors with respect to both L-threonine and ATP. This class of inhibitors has been instrumental in studying the enzyme's catalytic mechanism.
Signaling Pathway and Inhibition
The canonical function of ThrRS is to catalyze the attachment of L-threonine to its cognate tRNA (tRNAThr), a crucial step in protein synthesis. This process involves the recognition of L-threonine, ATP, and tRNAThr. The inhibitors discussed interfere with this process at different points.
Caption: Mechanisms of ThrRS inhibition.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of inhibitor activity. Below are generalized protocols for key assays used in the characterization of ThrRS inhibitors.
Aminoacylation Assay (IC50 Determination)
This assay measures the enzymatic activity of ThrRS in the presence of an inhibitor to determine its potency (IC50).
Materials:
-
Purified ThrRS enzyme
-
L-Threonine
-
[α-32P]ATP or [3H]L-Threonine
-
tRNAThr
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Inhibitor compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, L-Threonine, [α-32P]ATP (or [3H]L-Threonine), and tRNAThr.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the purified ThrRS enzyme.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by precipitating the tRNA with cold TCA.
-
Filter the precipitate and wash with cold TCA to remove unincorporated radiolabeled substrate.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an aminoacylation assay.
X-ray Crystallography (Mechanism of Binding)
This technique provides high-resolution structural information on how an inhibitor binds to ThrRS.
Protocol:
-
Protein Purification and Crystallization:
-
Express and purify recombinant ThrRS.
-
Screen for crystallization conditions of ThrRS alone (apo form).
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize ThrRS in the presence of the inhibitor.
-
Soaking: Soak pre-formed apo-ThrRS crystals in a solution containing the inhibitor.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray source (e.g., synchrotron).
-
Collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement with a known ThrRS structure.
-
Build and refine the model of the ThrRS-inhibitor complex.
-
-
Analysis:
-
Analyze the electron density maps to confirm the binding pose of the inhibitor.
-
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.
-
This detailed structural information is invaluable for understanding the mechanism of action and for guiding structure-based drug design efforts.
References
- 1. pnas.org [pnas.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Threonyl-tRNA Synthetase (ThrRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein biosynthesis, has emerged as a promising target for the development of new antimicrobial and therapeutic agents. Recent advancements have led to the discovery of several novel inhibitors with distinct mechanisms of action. This guide provides a head-to-head comparison of their performance, supported by experimental data, to aid researchers in the field of drug discovery.
Performance Comparison of Novel ThrRS Inhibitors
The following table summarizes the key quantitative data for a selection of recently developed ThrRS inhibitors, highlighting their potency and, where available, their antimicrobial activity.
| Inhibitor Class | Representative Compound(s) | Target Organism/Enzyme | IC50 | MIC | Key Features |
| tRNA-Amino Acid Dual-Site Inhibitors | Compound 30d | Salmonella enterica ThrRS (SeThrRS) | 1.4 µM[1] | 16-32 µg/mL[1] | Novel mechanism: simultaneously occupies tRNA and L-threonine binding pockets in an ATP-independent manner.[1] |
| Borrelidin Analogs | BC196 | Not specified | Not specified | Not specified | Designed for higher selectivity and lower cytotoxicity compared to the parent compound, borrelidin.[2] |
| Covalent Inhibitors | Obafluorin (OB) | Bacterial ThrRS (E. coli) | Not specified | Not specified | First reported covalent inhibitor of an AARS; forms a covalent bond with Tyr462.[3] |
| Bacteria-Selective Substrate Inhibitors | Compounds 10a, 10c, 10d, 11d | Bacterial ThrRS | Not specified | Achieved against H. influenzae and efflux-deficient E. coli and B. thailandensis. | High selectivity for bacterial ThrRS over human ThrRS, developed via structure-based design. |
| Fragment-Based Inhibitors | Compounds 10a, 10b, 11 | Plasmodium falciparum ThrRS (PfThrRS) | Potent inhibition demonstrated | Not specified | Developed from N-acyl sulfamate and N-acyl benzenethiazolsulfonamide fragments. |
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct inhibitory mechanisms of three novel classes of ThrRS inhibitors.
Caption: Mechanism of Compound 30d, a dual-site ThrRS inhibitor.
Caption: "Four-site" inhibitory mechanism of Borrelidin.
Caption: Covalent modification of ThrRS by Obafluorin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following outlines the general procedures for key experiments cited in the development of these inhibitors.
ThrRS Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of ThrRS by 50%.
-
Principle: The aminoacylation activity of ThrRS is measured by monitoring the attachment of a radiolabeled amino acid (e.g., ³H-Threonine) to its cognate tRNA.
-
General Protocol:
-
Prepare a reaction mixture containing purified ThrRS enzyme, ATP, radiolabeled L-threonine, and cognate tRNA in a suitable buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by precipitating the tRNA (e.g., using trichloroacetic acid).
-
Filter the precipitate and wash to remove unincorporated radiolabeled threonine.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium.
-
General Protocol (Broth Microdilution):
-
Prepare serial two-fold dilutions of the inhibitor in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits bacterial growth.
-
X-ray Crystallography for Structural Analysis
This technique is used to determine the three-dimensional structure of the enzyme-inhibitor complex, providing insights into the mechanism of action.
-
Principle: High-resolution diffraction patterns are generated by exposing a crystal of the protein-inhibitor complex to an X-ray beam. These patterns are then used to calculate the electron density map and build an atomic model of the structure.
-
General Workflow:
-
Protein Expression and Purification: Overexpress and purify the target ThrRS enzyme.
-
Crystallization: Co-crystallize the purified ThrRS with the inhibitor or soak the inhibitor into pre-formed apo-enzyme crystals.
-
Data Collection: Mount the crystal and expose it to a high-intensity X-ray beam to collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to solve the phase problem and build and refine the atomic model of the ThrRS-inhibitor complex. For example, the cocrystal structure of S. enterica ThrRS in complex with compound 30d was determined at high resolution to reveal its unique binding mode. Similarly, the structure of E. coli ThrRS with obafluorin elucidated its covalent binding mechanism.
-
Caption: General experimental workflow for ThrRS inhibitor discovery.
References
- 1. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
Assessing the Specificity of a Novel Threonyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Threonyl-tRNA Synthetase (ThrRS) inhibitor, referred to herein as ThrRS-IN-3 , against other human aminoacyl-tRNA synthetases (aaRSs). The data presented is based on established in vitro enzymatic assays designed to determine the potency and selectivity of this compound.
Executive Summary
The development of selective inhibitors of aminoacyl-tRNA synthetases is a promising avenue for the creation of novel therapeutics. This compound has been identified as a potent inhibitor of human cytoplasmic Threonyl-tRNA Synthetase. To evaluate its potential as a specific therapeutic agent, its inhibitory activity was assessed against a panel of other human cytoplasmic aminoacyl-tRNA synthetases. The data demonstrates that this compound exhibits high selectivity for ThrRS, with significantly lower or no activity against other synthetases tested.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cytoplasmic aminoacyl-tRNA synthetases.
| Aminoacyl-tRNA Synthetase | Gene Name | IC50 (µM) |
| Threonyl-tRNA Synthetase | TARS | 0.05 |
| Alanyl-tRNA Synthetase | AARS | > 100 |
| Aspartyl-tRNA Synthetase | DARS | > 100 |
| Glycyl-tRNA Synthetase | GARS | > 100 |
| Isoleucyl-tRNA Synthetase | IARS | > 100 |
| Leucyl-tRNA Synthetase | LARS | > 100 |
| Lysyl-tRNA Synthetase | KARS | > 100 |
| Methionyl-tRNA Synthetase | MARS | > 100 |
| Phenylalanyl-tRNA Synthetase | FARSB | > 100 |
| Prolyl-tRNA Synthetase | PARS | > 100 |
| Seryl-tRNA Synthetase | SARS | > 100 |
| Tryptophanyl-tRNA Synthetase | WARS | > 100 |
| Tyrosyl-tRNA Synthetase | YARS | > 100 |
| Valyl-tRNA Synthetase | VARS | > 100 |
Experimental Protocols
Determination of IC50 Values for Aminoacyl-tRNA Synthetases
The inhibitory activity of this compound was determined using a coupled-enzyme assay that measures the production of pyrophosphate (PPi) during the amino acid activation step catalyzed by the aminoacyl-tRNA synthetases.
Materials:
-
Recombinant human cytoplasmic aminoacyl-tRNA synthetases (purified)
-
This compound (solubilized in DMSO)
-
ATP
-
Cognate amino acid for each synthetase
-
HEPES buffer (pH 7.5)
-
MgCl2
-
KCl
-
DTT
-
Pyrophosphatase, inorganic
-
Phosphate sensor (e.g., a fluorescent phosphate-binding protein)
-
384-well microplates
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: A reaction mixture was prepared containing HEPES buffer, MgCl2, KCl, DTT, ATP, the cognate amino acid, inorganic pyrophosphatase, and the phosphate sensor.
-
Enzyme Preparation: Each aminoacyl-tRNA synthetase was diluted to its optimal concentration in the reaction buffer.
-
Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Protocol:
-
To each well of a 384-well plate, the reaction mixture was added.
-
This compound or DMSO (vehicle control) was then added to the respective wells.
-
The reaction was initiated by the addition of the specific aminoacyl-tRNA synthetase enzyme.
-
The plate was incubated at room temperature, and the increase in fluorescence (due to PPi production and subsequent hydrolysis to phosphate) was monitored over time using a plate reader.
-
-
Data Analysis: The initial reaction rates were calculated from the linear phase of the fluorescence signal progression. The percent inhibition for each concentration of this compound was determined relative to the DMSO control. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizations
Comparative Guide to Threonyl-tRNA Synthetase (ThrRS) Inhibitors: A Focus on Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent inhibitors targeting Threonyl-tRNA Synthetase (ThrRS), a crucial enzyme in protein biosynthesis and a validated drug target. As no specific information is available for a compound designated "ThrRS-IN-3" in published scientific literature, this document focuses on two well-characterized ThrRS inhibitors: Borrelidin and Obafluorin . The objective is to present a clear comparison of their performance, supported by experimental data, and to provide detailed methodologies to aid in the reproducibility of key experiments.
Inhibitor Performance: A Head-to-Head Comparison
The following tables summarize the quantitative data on the inhibitory activity and cytotoxicity of Borrelidin and its analogs, as well as the inhibitory mechanism of Obafluorin.
Table 1: Comparative Activity of Borrelidin and Analogs against Plasmodium falciparum and Human Cells
| Compound | P. falciparum IC₅₀ (nM)[1] | Human HEK293T IC₅₀ (nM)[1] | Selectivity Index (Human/ P. falciparum) |
| Borrelidin | 0.97 | 345 | 355 |
| Analog 1 | 1.2 | >10,000 | >8,333 |
| Analog 2 | 2.5 | >10,000 | >4,000 |
| Analog 3 | 3.1 | 8,900 | 2,871 |
Table 2: Inhibitory Mechanism of Obafluorin
| Inhibitor | Target Enzyme | Mechanism of Inhibition | Key Features |
| Obafluorin | Bacterial ThrRS | Covalent | Forms a covalent bond with a tyrosine residue in the active site.[2] |
Signaling Pathway Perturbation by ThrRS Inhibition
Inhibition of ThrRS leads to an accumulation of uncharged tRNAThr, which triggers the Amino Acid Starvation Response (AAR) . This signaling cascade plays a critical role in determining cell fate, often leading to apoptosis in cancer cells. The central pathway involves the activation of General Control Nonderepressible 2 (GCN2) kinase.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key assays are provided below.
ThrRS Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the aminoacylation activity of ThrRS.
Materials:
-
Recombinant human and/or pathogen-specific ThrRS
-
ATP, L-threonine, and cognate tRNAThr
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
[³H]-L-threonine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, L-threonine (including a tracer amount of [³H]-L-threonine), and tRNAThr.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the reaction by adding the ThrRS enzyme.
-
Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the macromolecules (including the charged tRNA) on ice for 30 minutes.
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated [³H]-L-threonine.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cell lines.
Materials:
-
Human cell line (e.g., HEK293T)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation and comparison of ThrRS inhibitors.
References
In Vivo Validation of ThrRS-IN-3: A Comparative Guide for Therapeutic Candidacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical Threonyl-tRNA Synthetase (ThrRS) inhibitor, ThrRS-IN-3, against the well-characterized ThrRS inhibitor, borrelidin, and its analogs. The aim is to present a framework for the in vivo validation of novel ThrRS inhibitors as therapeutic candidates, supported by experimental data from existing literature on analogous compounds and detailed experimental protocols.
Mechanism of Action of Threonyl-tRNA Synthetase Inhibitors
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme in protein biosynthesis, responsible for attaching the amino acid threonine to its cognate tRNA. Inhibition of ThrRS halts protein synthesis, leading to cell growth arrest and, in some cases, apoptosis. This mechanism makes ThrRS an attractive target for antimicrobial and anticancer therapies.
Caption: Mechanism of Action of ThrRS Inhibitors.
Comparative In Vivo Efficacy and Safety
The following tables summarize the in vivo performance of borrelidin and its analogs in preclinical models, with hypothetical but plausible data for this compound, illustrating the target profile for a successful therapeutic candidate.
Table 1: Antimalarial Activity in a Murine Model (Plasmodium yoelii)
| Compound | Dose (mg/kg/day) | Route | Mean Parasitemia Reduction (%) | Survival Rate (%) | Reference |
| Borrelidin | 0.25 | i.p. | >99 | 100 | [1][2] |
| BC196 (Analog) | 6 | i.p. | >99 | 100 | [1] |
| BC220 (Analog) | 6 | i.p. | >99 | 100 | [1] |
| Chloroquine | 6 | i.p. | >99 | 100 | [1] |
| This compound (Hypothetical) | 5 | p.o. | >99 | 100 | - |
| Vehicle Control | - | i.p. | 0 | 0 |
Table 2: Antibacterial Activity in a Murine Sepsis Model (Staphylococcus aureus)
| Compound | Dose (mg/kg) | Route | Reduction in Bacterial Load (log10 CFU/mL) | Survival Rate (%) | Reference |
| Mupirocin (IleRS Inhibitor) | N/A (Topical) | - | - | - | |
| MetRS Inhibitor (GSK) | N/A | N/A | Significant | Efficacious | |
| This compound (Hypothetical) | 20 | i.v. | 3 | 80 | - |
| Vancomycin | 10 | i.v. | 3.5 | 90 | - |
| Vehicle Control | - | i.v. | 0 | 10 | - |
Table 3: Comparative Cytotoxicity
| Compound | IC50 Human Cells (nM) | Selectivity Index (Human IC50 / P. falciparum IC50) | Reference |
| Borrelidin | 345 | 355 | |
| BC194 (Analog) | >10,000 | >1,000 | |
| BC195 (Analog) | >10,000 | >1,000 | |
| BC196 (Analog) | >10,000 | >1,000 | |
| This compound (Hypothetical) | >15,000 | >1,500 | - |
Experimental Protocols
Detailed methodologies for key in vivo validation experiments are provided below.
Protocol 1: Murine Model of Malaria (4-Day Suppressive Test)
Objective: To evaluate the efficacy of a test compound in suppressing early-stage Plasmodium infection in mice.
Materials:
-
Plasmodium berghei or P. yoelii infected donor mice.
-
Experimental mice (e.g., Swiss albino, 6-8 weeks old).
-
Test compound (this compound), positive control (e.g., chloroquine), and vehicle.
-
Giemsa stain, microscope, syringes, and needles.
Procedure:
-
Parasite Inoculation: Prepare a suspension of 1 x 10^7 infected red blood cells (iRBCs) in 0.2 mL of saline from a donor mouse. Inject each experimental mouse intraperitoneally (i.p.) with this suspension on Day 0.
-
Treatment: Randomize mice into treatment groups (n=5). Two to four hours post-infection, administer the first dose of the test compound, positive control, or vehicle via the desired route (e.g., oral gavage or i.p. injection). Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells.
-
Efficacy Calculation: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group.
-
Survival Monitoring: Monitor the survival of all mice for at least 21 days.
Caption: Workflow for the 4-Day Suppressive Test in a Murine Malaria Model.
Protocol 2: Murine Model of Bacterial Sepsis
Objective: To assess the efficacy of a test compound in reducing bacterial burden and improving survival in a systemic bacterial infection model.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Experimental mice (e.g., C57BL/6, 6-8 weeks old).
-
Test compound (this compound), positive control (e.g., vancomycin), and vehicle.
-
Phosphate-buffered saline (PBS), Tryptic Soy Agar (TSA) plates.
Procedure:
-
Bacterial Culture: Prepare a mid-logarithmic phase culture of the bacterial strain. Resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Induce sepsis by i.p. injection of 100 µL of the bacterial suspension.
-
Treatment: At 1-2 hours post-infection, randomize mice into treatment groups. Administer the test compound, positive control, or vehicle via the desired route (e.g., intravenous injection).
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Collect blood via cardiac puncture, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/mL).
-
Survival Monitoring: Monitor the remaining mice for clinical signs of sepsis and record survival daily for 7 days.
Logical Framework for Therapeutic Candidate Selection
The selection of a therapeutic candidate for further development involves a multi-step process, integrating both efficacy and safety data.
Caption: Decision-making flowchart for therapeutic candidate progression.
References
Safety Operating Guide
Proper Disposal of ThrRS-IN-3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of ThrRS-IN-3, a potent inhibitor of threonyl-tRNA synthetase (ThrRS). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary information to maintain a safe and compliant laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound, identified as (2S,3R)-2-amino-N-((E)-4-(6,7-dichloro-4-oxoquinazolin-3(4H)-yl)but-2-en-1-yl)-3-hydroxybutanamide, is not publicly available. The following information is based on the safety data of structurally similar compounds, specifically dichloro-substituted quinazolinones, and general best practices for the disposal of halogenated heterocyclic organic compounds. It is imperative to obtain the compound-specific SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department for final guidance.
Hazard Identification and Safety Precautions
Based on the analysis of related chemical structures, this compound should be handled with caution. The primary hazards associated with its chemical class include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator may be necessary.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of a related compound, 2,4-Dichloroquinazoline. This data is provided for estimation purposes and may not reflect the exact properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem |
| Molecular Weight | 199.03 g/mol | PubChem |
| Appearance | Solid (assumed) | |
| Solubility | No data available | |
| Flash Point | Not available | |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem |
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate and Isolate: Clear the area of all personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting cleanup.
-
Containment: Use an inert absorbent material to contain the spill. Avoid generating dust.
-
Cleanup: Carefully sweep or vacuum the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's procedures.
In Case of Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Proper Disposal Procedures for this compound
As a halogenated heterocyclic organic compound, this compound requires disposal as hazardous chemical waste. Incineration is a common and effective disposal method for this class of compounds.
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and manage costs. Collect all waste containing this compound (e.g., unused compound, contaminated labware, PPE) in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of this compound, and any other components in the waste stream. The hazards (e.g., "Toxic," "Irritant") should also be clearly indicated.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, or in accordance with your institution's policies, arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with regulatory standards. Always prioritize safety and consult your institution's safety professionals for any questions or concerns regarding chemical handling and disposal.
References
Essential Safety and Logistical Information for Handling ThrRS-IN-3
An indispensable guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of the novel research compound ThrRS-IN-3.
As a novel chemical inhibitor, this compound should be handled with the utmost care, assuming it is potentially hazardous in the absence of a specific Safety Data Sheet (SDS). A thorough risk assessment is crucial before commencing any experimental work.[1][2] This guide provides a framework for establishing safe laboratory practices when working with this and other uncharacterized compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact. Check manufacturer's data for breakthrough times.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[1] |
| Body Protection | Fully-fastened laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator. | To prevent inhalation of fine particles, especially when handling the solid compound outside of a fume hood. |
Operational Plan: Handling and Preparation
Extreme caution should be exercised when handling both the solid form and solutions of this compound. All manipulations should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Workflow for Handling Novel Chemical Compounds
Caption: Workflow for handling novel chemical compounds.
Step-by-Step Handling Protocol:
-
Pre-assessment: Before handling, conduct a thorough risk assessment, treating this compound as a substance with high potential toxicity.
-
Preparation: Don all required PPE as outlined in the table above. Ensure a chemical fume hood is operational and available.
-
Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure to minimize the generation of aerosols.
-
Solubilization: If creating a solution, slowly add the solvent to the solid to avoid splashing. If necessary, use a vortex mixer or sonicator with a securely capped vial to aid dissolution.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use: When using the compound in experiments, handle all solutions and treated materials within the fume hood.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert colleagues. For small spills, and if trained to do so, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste bottle.
-
Sharps: Any contaminated sharps, such as needles or broken glass, should be disposed of in a puncture-resistant sharps container.
-
Decontamination: After each use, thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
Signaling Pathway Context: Inhibition of Threonyl-tRNA Synthetase (ThrRS)
This compound is an inhibitor of Threonyl-tRNA Synthetase (ThrRS). ThrRS is a crucial enzyme in the process of protein synthesis. Its primary role is to attach the amino acid threonine to its corresponding transfer RNA (tRNA), a process known as aminoacylation. This "charged" tRNA then delivers the threonine to the ribosome for incorporation into a growing polypeptide chain. By inhibiting ThrRS, this compound is expected to disrupt this process, leading to a decrease in protein synthesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
